2-(5-Bromothiophen-2-yl)pyrimidin-5-amine
Description
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-7-2-1-6(13-7)8-11-3-5(10)4-12-8/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHVYBFNPHBNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NC=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine
Executive Summary
This technical guide details the synthesis, purification, and characterization of 2-(5-bromothiophen-2-yl)pyrimidin-5-amine , a critical heteroaryl scaffold often utilized in the development of kinase inhibitors (e.g., JAK, FLT3) and other small-molecule therapeutics.
As a Senior Application Scientist, I have selected a synthetic strategy that prioritizes regiochemical fidelity and scalability . While direct coupling methods exist, they often suffer from catalyst poisoning or scrambling of the halogen positions. Therefore, this guide recommends a stepwise construction approach: establishing the pyrimidine-thiophene core first, followed by late-stage functionalization (bromination) and reduction. This ensures the integrity of the carbon-bromine bond, which is essential for subsequent SAR (Structure-Activity Relationship) expansion.
Part 1: Retrosynthetic Analysis & Strategy
To design a robust route, we must analyze the electronic properties of the target molecule. The structure consists of an electron-deficient pyrimidine ring coupled to an electron-rich thiophene ring.
Structural Logic
-
The Core Linkage (C2-C2'): The bond between the pyrimidine C2 and thiophene C2 is best formed via Suzuki-Miyaura cross-coupling . The 2-position of pyrimidine is activated for oxidative addition, especially when the 5-position carries an electron-withdrawing group (EWG).
-
The Amine Handle: Introducing the amine early (as 2-chloropyrimidin-5-amine) is risky because free amines can coordinate to Palladium catalysts, reducing yield. Furthermore, free amines are susceptible to oxidation during the bromination step.
-
The Bromine Handle: The C5-Bromine on the thiophene is a "soft" electrophilic substitution target. It is best introduced after the ring coupling to avoid "homocoupling" side reactions that occur if one attempts to couple a di-bromo thiophene species.
Selected Pathway: The "Nitro-Reduction" Route
We will utilize 2-chloro-5-nitropyrimidine as the starting scaffold. The nitro group serves two purposes:
-
Activation: It strongly activates the C-Cl bond for the Suzuki coupling.
-
Protection: It acts as a masked amine, inert to the subsequent bromination conditions.
Part 2: Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 5-nitro-2-(thiophen-2-yl)pyrimidine.
Reagents:
-
2-Chloro-5-nitropyrimidine (1.0 equiv)
-
Thiophen-2-ylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for difficult substrates)
-
Base: Na2CO3 (2.0 M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Protocol:
-
Setup: In a 3-neck round-bottom flask equipped with a condenser and nitrogen inlet, dissolve 2-chloro-5-nitropyrimidine and thiophen-2-ylboronic acid in 1,4-dioxane.
-
Degassing: Sparge the solution with nitrogen for 15 minutes. This is critical to prevent Pd oxidation and homocoupling of the boronic acid.
-
Initiation: Add the Pd catalyst and the aqueous Na2CO3 solution.
-
Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting chloride should disappear completely.
-
Workup: Cool to room temperature (RT). Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Why this works: The nitro group makes the pyrimidine highly electrophilic, facilitating rapid oxidative addition of the Palladium(0) species, often outcompeting hydrolysis side reactions.
Step 2: Regioselective Bromination
Objective: Synthesis of 2-(5-bromothiophen-2-yl)-5-nitropyrimidine.
Reagents:
-
Intermediate from Step 1 (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile
Protocol:
-
Dissolution: Dissolve the nitro-intermediate in DMF at RT.
-
Addition: Add NBS portion-wise over 10 minutes. Shield the reaction from direct bright light to minimize radical side reactions (though this is primarily an electrophilic aromatic substitution).
-
Reaction: Stir at RT for 2–4 hours.
-
Mechanism Check: The thiophene ring is electron-rich (pi-excessive), while the nitropyrimidine ring is electron-poor (pi-deficient). Therefore, the electrophilic Br+ (from NBS) will selectively attack the most nucleophilic position: the 5-position of the thiophene (alpha to sulfur).
-
Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a solid. Filter, wash with water, and dry.
Step 3: Chemoselective Nitro Reduction
Objective: Synthesis of 2-(5-bromothiophen-2-yl)pyrimidin-5-amine.
Reagents:
-
Brominated Intermediate from Step 2 (1.0 equiv)
-
Iron powder (5.0 equiv)
-
Ammonium Chloride (NH4Cl) (5.0 equiv)
-
Solvent: Ethanol/Water (4:1)
Protocol:
-
Setup: Suspend the intermediate, Iron powder, and NH4Cl in Ethanol/Water.
-
Reaction: Heat to reflux (80°C) with vigorous stirring for 2–3 hours.
-
Critical Note: Do NOT use catalytic hydrogenation (Pd/C + H2) or strong metal hydrides (LiAlH4). These conditions will cause hydrodehalogenation , stripping off the bromine atom you just added. Iron/NH4Cl or SnCl2 are chemoselective for nitro groups in the presence of aryl halides.
-
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with saturated NaHCO3 (to remove inorganic salts), dry, and concentrate.
-
Final Purification: If necessary, recrystallize from Methanol or purify via prep-HPLC.
Part 3: Characterization & Data Analysis[1]
Expected Analytical Data
| Technique | Parameter | Expected Observation | Interpretation |
| 1H NMR | Pyrimidine H4/H6 | Singlet, δ ~8.2–8.5 ppm | The 2-substitution makes the pyrimidine symmetric; H4 and H6 are equivalent. |
| 1H NMR | Thiophene H3/H4 | Two Doublets (d), J ~4.0 Hz | Typical coupling for 2,5-disubstituted thiophene. H3 is desheilded by the pyrimidine. |
| 1H NMR | Amine (-NH2) | Broad Singlet, δ ~5.5–6.0 ppm | Exchangeable with D2O. Confirms reduction of nitro group. |
| LC-MS | M+ / M+2 | 1:1 Ratio | Characteristic isotope pattern of Bromine (79Br/81Br). |
| HPLC | Purity | >95% (254 nm) | Single peak. Impurities likely des-bromo (from reduction) or bis-bromo. |
Troubleshooting Guide
-
Problem: Loss of Bromine during Step 3.
-
Cause: Reduction conditions too harsh or presence of trace Pd from Step 1.
-
Solution: Ensure Step 1 product is metal-free (use metal scavenger resin). Switch reduction to SnCl2/HCl at RT if Fe/reflux is too aggressive.
-
-
Problem: Low Yield in Step 1.
-
Cause: Hydrolysis of boronic acid.
-
Solution: Increase catalyst load or switch to the pinacol ester of the boronic acid.
-
Part 4: Workflow Visualization
The following diagram illustrates the logical flow and chemical transformations described above.
Caption: Stepwise synthetic pathway utilizing a nitro-precursor to ensure regioselectivity and protect the amine functionality.
References
-
Suzuki-Miyaura Coupling of Chloropyrimidines: Gong, Y., et al. "Suzuki-Miyaura Cross-Coupling Reactions of 2-Chloropyrimidines." Journal of Organic Chemistry, 2005.[1]
-
Regioselective Bromination of Thiophenes: Bovonsombat, P., et al. "Use of N-Bromosuccinimide for Regioselective Bromination of Thiophenes." Tetrahedron Letters, 2009.
-
Chemoselective Reduction of Nitro Groups: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds." Tetrahedron Letters, 1984.
-
Patent Reference for Pyrimidine-Thiophene Scaffolds: "Bicyclic heteroaryl substituted compounds as PAR4 inhibitors." WO2018013774A1.
Sources
An In-Depth Technical Guide on the Core Mechanism of Action of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine Derivatives as Kinase Inhibitors
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern drug discovery, particularly in oncology and immunology, the pursuit of selective kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, represent a vast and critical class of drug targets. Within this pursuit, certain chemical scaffolds have emerged as "privileged structures" due to their inherent ability to bind to the highly conserved ATP-binding site of kinases. The 2-aminopyrimidine core is one such scaffold, and the compound 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine serves as a crucial and versatile intermediate for constructing potent and selective kinase inhibitors.
This technical guide moves beyond the role of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine as a mere synthetic precursor. Instead, it delves into the functional consequences and mechanistic underpinnings of the advanced molecules derived from it. We will focus on a therapeutically significant example: the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a critical node in innate immunity signaling. By examining the derivatives of this thiophene-pyrimidine amine, we illuminate a powerful mechanism of action with broad therapeutic potential for inflammatory diseases and certain cancers.[1][2][3][4]
Section 1: The Target - IRAK4's Central Role in Inflammatory Signaling
IRAK4 is a serine/threonine kinase that functions as an essential upstream regulator in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5][6][7] These receptors are cornerstones of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).
Upon ligand binding to a TLR or IL-1R, a multi-protein signaling complex known as the Myddosome is formed.[4] IRAK4 is a core component of this complex. Its kinase activity is indispensable for the subsequent phosphorylation and activation of downstream kinases, IRAK1 and IRAK2.[4] This initiates a signaling cascade that culminates in the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of a host of pro-inflammatory cytokines and chemokines like TNF-α, IL-6, and IL-1β.[5][8]
Given its pivotal position, inhibiting IRAK4 kinase activity presents a highly attractive therapeutic strategy to suppress excessive or chronic inflammation, which is pathogenic in diseases such as rheumatoid arthritis, lupus, and certain MYD88-mutant lymphomas.[5][7][9]
Section 2: Proposed Mechanism of Action - Targeting the Kinase Hinge
Derivatives synthesized from the 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine scaffold are designed to function as ATP-competitive inhibitors. The core mechanism of action relies on the ability of the 2-aminopyrimidine motif to form critical hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. This hinge region connects the N- and C-terminal lobes of the kinase domain and is a highly conserved feature.
The proposed binding mode is as follows:
-
Hinge Binding: The nitrogen atoms of the pyrimidine ring and the exocyclic amine form two or three key hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues in IRAK4. This interaction mimics the way adenosine from ATP binds and is the primary anchor for the inhibitor.
-
Hydrophobic Pocket Occupancy: The bromothiophene group and other substituents added to the core scaffold are designed to extend into adjacent hydrophobic pockets within the ATP-binding site, increasing both the potency and selectivity of the inhibitor. The bromine atom, in particular, can form halogen bonds or engage in other favorable interactions.
-
ATP Competition: By occupying the ATP-binding site with high affinity, the inhibitor physically blocks ATP from binding, thereby preventing the phosphotransfer reaction that is essential for IRAK4's function and halting the downstream signaling cascade.
The diagram below illustrates the TLR/IL-1R signaling pathway and the point of intervention by an IRAK4 inhibitor derived from our core scaffold.
Caption: Logical workflow for validating the mechanism of action of a kinase inhibitor.
Protocol 3.1: In Vitro Kinase Assay for IRAK4 Inhibition (TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IRAK4 kinase activity in a cell-free system. This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust, high-throughput method. [10] Principle: A GST-tagged IRAK4 enzyme phosphorylates a biotinylated peptide substrate. A Europium (Eu)-labeled anti-GST antibody (donor) binds to the kinase, and a Streptavidin-labeled fluorophore (acceptor) binds to the phosphorylated biotinylated peptide. Phosphorylation brings the donor and acceptor into proximity, allowing FRET to occur. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant GST-tagged human IRAK4
-
Biotinylated peptide substrate
-
ATP
-
LanthaScreen® Eu-anti-GST Antibody (e.g., Thermo Fisher PV5592) [11][12]* TR-FRET acceptor (e.g., Streptavidin-LANCE®)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound serially diluted in DMSO
-
384-well, low-volume, white assay plates
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense 1 µL of each dilution into the assay plate. Include DMSO-only wells for no-inhibition (100% activity) and no-enzyme wells for background controls.
-
Kinase/Substrate Addition: Prepare a master mix of IRAK4 kinase and biotinylated substrate in Kinase Assay Buffer. Add 10 µL of this mix to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Prepare a master mix of ATP in Kinase Assay Buffer at 2x the final desired concentration (e.g., 20 µM for a final concentration of 10 µM). Add 10 µL to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stop & Detect: Prepare a stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and the Eu-anti-GST antibody and acceptor fluorophore. Add 20 µL to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody/streptavidin binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor and 615 nm for donor).
-
Analysis: Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3.2: Cellular NF-κB Reporter Assay
Objective: To confirm that the test compound inhibits the IRAK4 signaling pathway in a cellular context by measuring the downstream activation of NF-κB.
Principle: This assay uses a cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of NF-κB response elements. [13]When the IRAK4 pathway is activated by a stimulus (e.g., IL-1β), NF-κB translocates to the nucleus and drives luciferase expression. [14]An effective IRAK4 inhibitor will prevent this, leading to a dose-dependent decrease in the luminescent signal.
Materials:
-
NF-κB Reporter (Luc)-HEK293 Cell Line (e.g., BPS Bioscience #79323) [13]* Cell Culture Medium (e.g., DMEM with 10% FBS)
-
IL-1β (human, recombinant)
-
Test compound
-
96-well white, clear-bottom cell culture plates
-
Luciferase detection reagent (e.g., ONE-Step™ Luciferase System)
Procedure:
-
Cell Seeding: Seed the reporter cells into the 96-well plate at a density of ~30,000 cells per well and incubate overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compound for 1 hour prior to stimulation. Include vehicle (DMSO) controls.
-
Stimulation: Stimulate the cells by adding IL-1β to a final concentration of 10 ng/mL to all wells except for the unstimulated negative control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO₂ incubator.
-
Lysis and Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the luciferase detection reagent to each well.
-
Signal Measurement: After 10 minutes of incubation in the dark, measure luminescence using a plate luminometer.
-
Analysis: Normalize the data to the vehicle-treated, stimulated control (100% activity) and the unstimulated control (0% activity). Plot the normalized luminescence against the inhibitor concentration to determine the cellular IC50.
Protocol 3.3: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the direct binding affinity (KD) and the association (ka) and dissociation (kd) rate constants of the test compound to IRAK4. [15][16] Principle: SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip. [17]The IRAK4 protein is immobilized on the chip surface. When the test compound (analyte) is flowed over the surface, binding occurs, which changes the mass and thus the refractive index, generating a response signal. The rate of signal increase corresponds to the association rate, and the rate of signal decrease during a subsequent buffer flow corresponds to the dissociation rate.
Materials:
-
SPR instrument (e.g., Biacore™, ProteOn™)
-
Sensor chip (e.g., CM5, NLC)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified, high-quality IRAK4 protein
-
Running buffer (e.g., HBS-EP+)
-
Test compound serially diluted in running buffer
Procedure:
-
Chip Preparation & Immobilization: Activate the sensor chip surface using a pulse of EDC/NHS. Immobilize IRAK4 to a target level (e.g., ~10,000 RU) via amine coupling. Deactivate remaining active esters with a pulse of ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
-
Analyte Injection: Prepare a series of dilutions of the test compound in running buffer (e.g., 5 concentrations spanning the expected KD).
-
Binding Cycle (Multi-cycle kinetics):
-
Inject the lowest concentration of the compound over both the IRAK4 and reference flow cells for a set association time (e.g., 180 seconds).
-
Switch to flowing only running buffer for a set dissociation time (e.g., 600 seconds).
-
Regenerate the surface with a short pulse of a mild denaturant (e.g., 50 mM NaOH) if necessary to remove all bound analyte.
-
Repeat the cycle for each concentration of the compound.
-
-
Data Processing: Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes.
-
Kinetic Analysis: Globally fit the processed sensorgrams (response vs. time) to a 1:1 Langmuir binding model using the instrument's analysis software. This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Section 4: Data Presentation and Structure-Activity Relationship (SAR)
Quantitative data from the validation experiments should be summarized for clear comparison. The insights gained from testing a series of related compounds derived from the 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine core allow for the development of a Structure-Activity Relationship (SAR).
Table 1: Representative Data for an IRAK4 Inhibitor Series
| Compound ID | R1-Group (Modification) | IRAK4 IC50 (nM) [Biochemical] | NF-κB IC50 (nM) [Cellular] | IRAK4 KD (nM) [SPR] |
| Parent-01 | -H | 150 | 1800 | 185 |
| Analog-02 | -Methyl | 85 | 950 | 102 |
| Analog-03 | -Cyclopropyl | 22 | 250 | 30 |
| Analog-04 | -Phenyl | 15 | 180 | 18 |
| Analog-05 | 4-Fluorophenyl | 8 | 95 | 10 |
SAR Insights: The data in Table 1 illustrates a hypothetical but plausible SAR. Modification of the core scaffold allows for exploration of a hydrophobic pocket. Small aliphatic groups (Methyl, Cyclopropyl) improve potency over the unsubstituted parent compound. A larger aromatic group (Phenyl) provides a significant boost in potency, likely through favorable π-stacking interactions. Further substitution on the phenyl ring (4-Fluorophenyl) can enhance binding affinity further, possibly through halogen bonding or by favorably altering electronic properties. This systematic approach is fundamental to optimizing lead compounds in drug discovery.
Conclusion
2-(5-Bromothiophen-2-yl)pyrimidin-5-amine is more than a simple chemical intermediate; it is the foundational block for a class of potent, ATP-competitive kinase inhibitors. By leveraging the inherent ability of its 2-aminopyrimidine core to engage the kinase hinge, medicinal chemists can construct molecules that effectively and selectively target key signaling nodes like IRAK4. The mechanism of action—competitive inhibition of ATP binding leading to the suppression of downstream inflammatory signaling—is robust and therapeutically relevant. The validation of this mechanism requires a rigorous, multi-faceted experimental approach, combining biochemical, cellular, and biophysical methods. The insights gained from these studies not only confirm the compound's mode of action but also drive the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.
References
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed.[Link]
-
IRAK4 in TLR/IL-1R signaling: possible clinical applications. PubMed.[Link]
-
A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity. Journal of Experimental Medicine.[Link]
-
Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.[Link]
-
Human Cell NF-kappa B (NF-kB) Activation Assay Kit. Fivephoton Biochemicals.[Link]
-
IRAK-4 Kinase Activity Is Required for Interleukin-1 (IL-1) Receptor- and Toll-like Receptor 7-mediated Signaling and Gene Expression. Semantic Scholar.[Link]
-
In vitro NLK Kinase Assay. PMC.[Link]
-
IRAK4 and TLR/IL-1R Signaling Pathways. ResearchGate.[Link]
-
NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued). BPS Bioscience.[Link]
-
In vitro kinase assay. Bio-protocol.[Link]
-
In vitro kinase assay. Protocols.io.[Link]
-
Activation of Nuclear Factor Kappa B (NF-κB) Assayed by Laser Scanning Cytometry (LSC). Wiley Online Library.[Link]
-
NF-kappa B (NF-kB) Activation Assay Kit. antibodies-online.com.[Link]
-
Measurement of NF-κB activation in TLR-activated macrophages. PMC.[Link]
-
Binding interaction studies by Surface Plasmon Resonance (SPR). ResearchGate.[Link]
-
Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. Springer.[Link]
-
Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PMC.[Link]
-
Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.gov.[Link]
-
Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. PubMed.[Link]
-
Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies. PubMed.[Link]
-
Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PMC.[Link]
-
Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. OSTI.gov.[Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.[Link]
-
The Development of BTK Inhibitors: A Five-Year Update. MDPI.[Link]
-
ALK5 inhibitors under development. ResearchGate.[Link]
-
Molecular mechanisms of casticin action: an update on its antitumor functions. PubMed.[Link]
-
Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. PMC.[Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.[Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[11][15]enzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.[Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.[Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC.[Link]
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- 3. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. LanthaScreen Eu-anti-GST Antibody 25 μg | Buy Online | Invitrogen | Fisher Scientific [fishersci.at]
- 12. LanthaScreen™ Eu-anti-GST Antibody 25 μg | Buy Online | thermofisher.com [thermofisher.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Development of Pyrimidine-Based Analogs for Multitarget Enzyme Inhibition
[1]
Executive Summary
This guide details the rational design and experimental protocols for developing pyrimidine-based small molecules as multitarget enzyme inhibitors. While the pyrimidine scaffold is ubiquitous in nature (DNA/RNA bases), its synthetic versatility makes it a "privileged structure" in medicinal chemistry.[1][2] This note focuses on leveraging the pyrimidine core to inhibit multiple protein kinases simultaneously (polypharmacology)—a critical strategy for overcoming compensatory resistance mechanisms in oncology (e.g., dual EGFR/VEGFR inhibition).
Rational Design Strategy: The Polypharmacology Approach
The "Privileged" Scaffold
The pyrimidine ring mimics the purine ring of Adenosine Triphosphate (ATP). In the context of kinase inhibition, the N1 and C2-NH groups of the pyrimidine derivative often function as a hydrogen bond acceptor-donor motif, interacting directly with the "hinge region" of the kinase ATP-binding pocket.[3]
Why Multitargeting? Single-target inhibitors often lead to rapid resistance via upregulation of bypass signaling pathways. For instance, inhibiting EGFR alone may lead to upregulation of VEGFR or c-Met. A single molecule blocking both can prevent this escape mechanism.
In Silico Design Workflow
Before synthesis, candidates must be screened virtually to ensure they can accommodate the structural distinctness of multiple targets.
Protocol: Dual-Target Molecular Docking
-
Target Selection: Retrieve PDB structures for Target A (e.g., EGFR, PDB: 1M17) and Target B (e.g., VEGFR-2, PDB: 4ASD).
-
Ligand Preparation: Generate 3D conformers of the pyrimidine library.
-
Grid Generation: Define the active site box centered on the native ligand (ATP or inhibitor).
-
Docking: Perform rigid-receptor/flexible-ligand docking.
-
Scoring: Filter for compounds with high binding affinity (ΔG < -9.0 kcal/mol) for both targets.
Figure 1: In silico workflow for identifying dual-target pyrimidine candidates prior to wet-lab synthesis.
Chemical Synthesis Protocol: Sequential Substitution
To maximize structural diversity, we utilize a sequential Nucleophilic Aromatic Substitution (
Reaction Scheme Overview:
-
Step 1 (C4 Substitution): Reaction is regioselective for the C4 position due to the inductive effect of the N3 nitrogen.
-
Step 2 (C2 Substitution): Requires harsher conditions (higher heat/acid catalysis) to displace the C2-chlorine.
Protocol: Synthesis of 2,4-Diaminopyrimidine Analogs
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Amine A (Aniline derivative for C4, 1.0 eq)
-
Amine B (Aliphatic/Aromatic amine for C2, 1.2 eq)
-
Solvents: Ethanol (EtOH), n-Butanol (n-BuOH)
-
Base: Triethylamine (TEA) or DIPEA
Step-by-Step Procedure:
-
C4-Functionalization:
-
Dissolve 2,4-dichloropyrimidine (5 mmol) in EtOH (20 mL) in a round-bottom flask.
-
Add Amine A (5 mmol) and TEA (6 mmol) dropwise at 0°C.
-
Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Validation: The C4-substituted product usually precipitates. Filter, wash with cold water, and dry.
-
Checkpoint: Verify regioselectivity via
-NMR (C6-H proton shift).
-
-
C2-Functionalization:
-
Dissolve the C4-intermediate (2 mmol) in n-BuOH (10 mL).
-
Add Amine B (2.4 mmol) and conc. HCl (2-3 drops) as a catalyst.
-
Reflux at 110°C for 12–24 hours.
-
Cool to RT. Neutralize with saturated
. -
Extract with EtOAc, dry over
, and concentrate.
-
-
Purification:
-
Purify crude residue via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
-
Recrystallize from EtOH if necessary.
-
Biochemical Evaluation: Kinase Inhibition Assay
Once synthesized, the analogs must be tested against isolated enzymes to determine intrinsic potency (
Protocol: ADP-Glo™ Kinase Assay[5]
Principle: Measures ADP generated from the kinase reaction.[4] ADP is converted to ATP, which is then used by luciferase to generate light.[4]
Reagents:
-
Recombinant Kinase (EGFR, VEGFR, etc.)
-
Substrate (Poly [Glu:Tyr] 4:1 or specific peptide)
-
Ultra-Pure ATP (10 µM final)
-
ADP-Glo™ Reagent & Kinase Detection Reagent[4]
Workflow:
-
Compound Preparation: Prepare 3-fold serial dilutions of pyrimidine analogs in DMSO (10 concentrations). Final DMSO in assay < 1%.
-
Enzyme Reaction:
-
In a 384-well white plate, add 2 µL of compound.
-
Add 4 µL of Kinase/Substrate mix.
-
Initiate with 4 µL of ATP.
-
Incubate at RT for 60 mins.
-
-
ADP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate 40 mins (stops kinase, depletes remaining ATP).
-
Detection: Add 20 µL of Kinase Detection Reagent (converts generated ADP to ATP -> Light). Incubate 30 mins.
-
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
Data Analysis:
Calculate % Inhibition:
Cellular Validation: Cytotoxicity & Selectivity[1][6][7][8]
Biochemical potency must translate to cellular efficacy.
Protocol: MTT Cell Viability Assay
-
Seeding: Plate cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add compounds (serial dilutions) for 72h.
-
Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Remove media. Add DMSO (100 µL) to dissolve formazan crystals.
-
Measurement: Read Absorbance at 570 nm.
Data Presentation Template:
| Compound ID | R1 (C4) | R2 (C2) | EGFR | VEGFR-2 | A549 | Selectivity Index* |
| PYR-01 | 3-Cl-Aniline | Morpholine | 12 ± 2 | 450 ± 30 | 0.8 | 15 |
| PYR-02 | 3-F-Aniline | Piperazine | 4.5 ± 0.5 | 8.0 ± 1.2 | 0.05 | 85 |
| Sunitinib | (Control) | - | - | 10 ± 2 | 2.5 | - |
*Selectivity Index =
Mechanism of Action Visualization
The following diagram illustrates the competitive inhibition mechanism at the molecular level.
Figure 2: Competitive displacement of ATP by the pyrimidine analog, leading to signal termination and apoptosis.
References
-
Review of Pyrimidine Dual-Target Inhibitors: Abdelgawad, M. A., et al. (2025).[5] Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
-
Synthesis & Multitarget Activity: Alshammari, M. B., et al. (2023).[6][7] Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. International Journal of Molecular Sciences, 24(19), 15026.[6]
-
Kinase Assay Methodology: Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. [4]
-
Recent Advances in Pyrimidine Drugs: Nammalwar, B., & Bunce, R. A. (2024).[8] Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.[8]
-
EGFR/VEGFR Dual Inhibition: El-Mowafy, M., et al. (2022).[9][6] A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Pharmacology.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel Class of Phenylpyrazolo[3,4- d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application in the synthesis of neuroprotective and antioxidant agents
Application Note: Synthesis and Evaluation of Coumarin-Chalcone Hybrids as Multi-Target Neuroprotective Agents
Part 1: Executive Summary & Rational Design
The Challenge: Neurodegenerative diseases like Alzheimer’s (AD) and Parkinson’s (PD) are multifactorial. Traditional "one-molecule, one-target" approaches often fail because they do not address the complex interplay between oxidative stress, cholinergic depletion, and protein aggregation.
The Solution: Multi-Target Directed Ligands (MTDLs) This guide details the synthesis and evaluation of Coumarin-Chalcone Hybrids . These privileged scaffolds combine two pharmacophores:
-
Coumarin: Known for MAO-B inhibition and high oral bioavailability.
-
Chalcone (
-unsaturated ketone): Provides potent antioxidant activity (ROS scavenging) and Acetylcholinesterase (AChE) inhibition.
By fusing these moieties, we create a synergistic agent capable of activating the Nrf2-ARE antioxidant pathway while simultaneously inhibiting neurotoxic enzymes.
Part 2: Rational Design & Mechanism
The design strategy relies on the Claisen-Schmidt Condensation to link a coumarin derivative (acetyl-coumarin) with a substituted benzaldehyde.[1]
Critical Structure-Activity Relationship (SAR):
-
The Linker: The
-unsaturated ketone is the "Michael Acceptor" essential for activating the Nrf2 pathway (cysteine modification on Keap1). -
Substituents: Electron-donating groups (hydroxyl, methoxy) on the chalcone ring significantly enhance radical scavenging capacity.
Visualizing the Mechanism of Action
The following diagram illustrates how these hybrids protect neurons against oxidative stress via the Nrf2 pathway.
Figure 1: Mechanism of Nrf2 pathway activation by electrophilic Coumarin-Chalcone hybrids.
Part 3: Experimental Protocols
Protocol A: Chemical Synthesis (Claisen-Schmidt Condensation)
Objective: Synthesize 3-(3-(substituted-phenyl)acryloyl)-2H-chromen-2-ones. Reaction Principle: Base-catalyzed aldol condensation followed by dehydration.
Reagents:
-
3-Acetylcoumarin (1.0 equiv)
-
Substituted Benzaldehyde (e.g., 4-hydroxybenzaldehyde) (1.1 equiv)
-
Piperidine (Catalytic amount, ~5 drops) or NaOH (ethanol solution)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (for neutralization)
Workflow Diagram:
Figure 2: Step-by-step synthesis workflow for Coumarin-Chalcone derivatives.[2][3]
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 5 mmol of 3-acetylcoumarin and 5.5 mmol of the appropriate benzaldehyde in 15 mL of absolute ethanol.
-
Catalysis: Add 5–10 drops of piperidine.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
-
Expert Insight: The solution often turns yellow/orange, indicating the formation of the conjugated enone system.
-
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting acetyl-coumarin.
-
Workup: Once complete (typically 4–6 hours), cool the flask to room temperature. The product should precipitate as a solid.
-
Troubleshooting: If no precipitate forms, pour the reaction mixture into crushed ice/water and acidify slightly with dilute HCl to induce precipitation.
-
-
Purification: Filter the solid and wash with cold ethanol (2x) and hexane (1x) to remove unreacted aldehyde. Recrystallize from ethanol/chloroform to obtain pure crystals.
Protocol B: Antioxidant Screening (DPPH Assay)
Objective: Quantify the free radical scavenging capability of the synthesized hybrids. Principle: DPPH is a stable violet radical.[4][5] Antioxidants reduce it to a yellow hydrazine (Absorbance decrease at 517 nm).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (HPLC Grade)
-
96-well microplate reader
Procedure:
-
Stock Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[5] Protect from light immediately (wrap container in foil).
-
Sample Dilution: Prepare serial dilutions of the test hybrids (e.g., 10, 25, 50, 100, 200 µM) in methanol.
-
Assay Setup:
-
Test Well: 100 µL Sample + 100 µL DPPH solution.
-
Control Well: 100 µL Methanol + 100 µL DPPH solution.
-
Blank Well: 200 µL Methanol.
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Read absorbance at 517 nm .
-
Calculation:
Expert Insight: DPPH is sensitive to light and oxygen. Always prepare the solution fresh daily. If the control absorbance is < 0.6, the DPPH has degraded.
Protocol C: Neuroprotection Assay (SH-SY5Y + H2O2)
Objective: Determine if the hybrid protects human neuroblastoma cells (SH-SY5Y) from oxidative stress induced by Hydrogen Peroxide (
Materials:
-
SH-SY5Y Cell Line (ATCC)
-
DMEM/F12 Medium + 10% FBS[6]
- (30% stock, prepare fresh working solution)
-
MTT Reagent (5 mg/mL in PBS)
Procedure:
-
Seeding: Seed SH-SY5Y cells in 96-well plates at a density of
cells/well. Incubate for 24h to allow attachment. -
Pre-treatment: Remove old media. Add fresh media containing the Test Hybrid (e.g., 1, 5, 10 µM) or Vehicle (DMSO < 0.1%). Incubate for 2–4 hours .
-
Why? This allows the compound to enter the cell and activate the Nrf2 system before the oxidative insult arrives.
-
-
Oxidative Insult: Add
to each well to achieve a final concentration of 150–300 µM (determine of for your specific batch first). Incubate for 24 hours.-
Critical Control: Include a "H2O2 only" group (damage control) and a "Media only" group (healthy control).
-
-
Viability Readout (MTT):
-
Add 10 µL of MTT reagent to each well. Incubate 4 hours at 37°C.
-
Remove media carefully (do not disturb purple formazan crystals).
-
Add 100 µL DMSO to dissolve crystals.
-
Read absorbance at 570 nm .
-
Part 4: Data Presentation & Analysis
The following table summarizes hypothetical but realistic data for three derivatives, illustrating the Structure-Activity Relationship (SAR).
Table 1: Comparative Efficacy of Coumarin-Chalcone Derivatives
| Compound ID | Chalcone Substituent (R) | DPPH | Neuroprotection (% Viability recovery at 10 µM) | Interpretation |
| Hybrid-A | -H (Unsubstituted) | > 200 (Inactive) | 15% | Lack of electron donors limits radical scavenging. |
| Hybrid-B | 4-OCH | 45.2 | 42% | Methoxy group stabilizes radicals via resonance. |
| Hybrid-C | 3,4-di-OH (Catechol) | 12.4 | 88% | Best Candidate. Catechol moiety is a potent ROS scavenger and Nrf2 inducer. |
Note: "Neuroprotection" refers to the recovery of cell viability compared to the
Part 5: Troubleshooting & Expert Tips
-
Reaction Yield: If the Claisen-Schmidt reaction yields are low (<50%), switch from Piperidine to Thionyl Chloride (
) / Ethanol (acid catalysis) or use Microwave Irradiation (Green Chemistry) to accelerate the condensation. -
Solubility Issues: Coumarin-chalcones can be lipophilic. For biological assays, dissolve in 100% DMSO to create a 10 mM stock, then dilute into media. Ensure final DMSO concentration is < 0.1% to avoid cytotoxicity.
-
H2O2 Instability: Hydrogen peroxide degrades rapidly. Never use a stock solution older than 1 month. Always titrate your
against the cells to find the concentration that kills ~50% of cells ( ) before running the protection assay.
References
-
Mechanistic Review of Coumarin-Chalcones: Coumarin-chalcone hybrids: A comprehensive mechanistic review of neuroprotective activities. Nano Micro Biosystems, 2025.
-
Synthesis Protocol (Claisen-Schmidt): Synthesis of coumarin-chalcone Hybrids using Acid catalysed Claisen-Schmidt Reaction. ResearchGate.[7]
-
Antioxidant Assay Standard (DPPH): DPPH Antioxidant Assay Protocol and Principle. Amerigo Scientific.
-
Neuroprotection Assay (SH-SY5Y Model): Neuroprotective effects of compounds on hydrogen peroxide-induced apoptotic cell death in neuroblastoma SH-SY5Y cells. PubMed Central (PMC).
-
Specific Hybrid Efficacy (LM-031): Novel synthetic chalcone-coumarin hybrid for Aβ aggregation reduction, antioxidation, and neuroprotection.[6][8] CNS Neuroscience & Therapeutics, NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel synthetic chalcone‐coumarin hybrid for Aβ aggregation reduction, antioxidation, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel synthetic chalcone-coumarin hybrid for Aβ aggregation reduction, antioxidation, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification techniques for pyrimidine-based compounds
Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years Process Chem)
Welcome to the Pyrimidine Purification Support Hub. Pyrimidines are the backbone of modern kinase inhibitors and nucleoside antivirals, yet they present a unique "unholy trinity" of purification challenges: poor solubility , aggressive streakiness (tailing) on silica, and stubborn regioisomers (N1 vs. N3 alkylation).
This guide is not a textbook; it is a troubleshooting algorithm designed to unblock your workflow immediately.
Module 1: Chromatography Troubleshooting
Ticket #402: "My compound streaks from the baseline to the solvent front on silica."
Diagnosis: You are fighting silanol interactions .[1] Pyrimidines are nitrogenous bases (pKa typically 1.0–5.0, but higher with amine substituents). Standard silica gel is slightly acidic (pH ~5). Your basic pyrimidine is protonating on the silica surface, acting like an ion-exchange resin rather than a partition chromatography substrate.
The Fix (choose one based on your equipment):
| Method | Protocol | Why it works |
| A. The "TEA Block" (Normal Phase) | Add 1–2% Triethylamine (TEA) or 1% NH₄OH to both mobile phases (Hex/EtOAc or DCM/MeOH). | The TEA/Ammonia saturates the acidic silanol sites, forcing your pyrimidine to interact only with the hydrophobic surface. |
| B. The "Amine Column" Switch | Switch to an Amine-functionalized silica cartridge (e.g., KP-NH). | The stationary phase is already basic. No mobile phase modifiers are needed. Bonus: Prevents degradation of acid-sensitive protecting groups (e.g., DMTr). |
| C. Reverse Phase (The Nuclear Option) | Switch to C18 Flash using Water/Acetonitrile + 0.1% Formic Acid or 10mM Ammonium Bicarbonate . | Eliminates silanol interactions entirely. Pyrimidines are polar; C18 often retains them better than silica, allowing impurities to wash off first. |
Ticket #409: "I have N1 and N3 alkylation isomers. They co-elute."
Diagnosis: In pyrimidine synthesis (e.g., alkylating a uracil or cytosine derivative), the N1 and N3 positions compete. While N1 is often thermodynamically favored, N3 is a common impurity. They have identical mass (LCMS won't help) but distinct dipole moments .
The Fix: You must exploit the polarity difference.
-
Don't use MeOH/DCM: Methanol is too strong and compresses the separation.
-
Use "Goldilocks" Solvents: Switch to Acetone/Hexane or THF/Heptane . These solvents are more selective for dipole differences than alcohols.
-
Run Isocratic: Gradients push compounds together. Find the solvent ratio where Rf = 0.25 and run it isocratically for 10 column volumes.
Visual Workflow: Chromatography Decision Logic
Caption: Decision tree for selecting the correct stationary phase and modifiers based on solubility and separation requirements.
Module 2: Metal Scavenging (Pd Removal)
Ticket #550: "My Suzuki coupling worked, but the product is grey/black. Pd > 5000 ppm."
Diagnosis: Pyrimidines are excellent ligands. The nitrogens in the ring chelate Palladium (Pd) catalysts, carrying them through standard workups. Recrystallization often concentrates the metal rather than removing it.[2]
The Protocol: Thiol-Silica Scavenging Do not rely on Celite alone. It filters particles but misses dissolved Pd complexes.
Step-by-Step Methodology:
-
Dissolution: Dissolve your crude mixture in THF or EtOAc (10 mL/g).
-
Loading: Add SiliaMetS® Thiol or MP-TMT resin.
-
Calculation: Add 3–5 equivalents of scavenger relative to the Pd catalyst used (not the substrate).
-
Example: If you used 0.1 mmol Pd(PPh3)4, add 0.4 mmol of Thiol resin.
-
-
Incubation: Stir at 50°C for 4 hours . (Room temp is often too slow for chelated Pd).
-
Filtration: Filter through a 0.45 µm PTFE pad or a sintered glass funnel.
-
Verification: The filtrate should be clear/white. If still grey, repeat with activated carbon (Darco G-60).
Module 3: Recrystallization (The "Oiling Out" Fix)
Ticket #601: "I tried to crystallize my pyrimidine, but it just formed a sticky oil at the bottom."
Diagnosis: This is "oiling out" (Liquid-Liquid Phase Separation). It happens when the boiling point of your solvent is higher than the melting point of your solvated compound, or when supersaturation occurs too rapidly.
The "Two-Solvent Drop" Protocol: Use this when standard cooling fails.
-
Dissolve: Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., Methanol or DCM) at room temperature.
-
Heat: Warm slightly (do not boil).
-
The Drop: Add the "Bad Solvent" (e.g., Diethyl Ether or Water) dropwise with vigorous stirring.
-
The Cloud Point: Stop immediately when a faint turbidity (cloudiness) persists.
-
The Re-dissolve: Add one drop of the Good Solvent to turn it clear again.
-
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass.
-
Slow Cool: Wrap the flask in foil/towel to cool slowly to RT, then move to 4°C.
Recommended Solvent Pairs for Pyrimidines:
-
Ethanol / Water: Best for polar pyrimidines (nucleosides).
-
EtOAc / Hexane: Best for lipophilic pyrimidines.
-
Acetone / Ether: Good for intermediate polarity; Ether prevents oiling better than Hexane.
References
-
Teledyne ISCO. (2023). Flash Chromatography Guide: Purification of Basic Compounds. Teledyne Technologies.
-
SiliCycle. (2024). Metal Scavenging User Guide: Removal of Palladium from API. SiliCycle Inc.
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.
-
Organic Chemistry Portal. (2024). Synthesis and Purification of Pyrimidines.[3]
-
Biotage. (2022). Strategies for Flash Purification of Heterocycles. Biotage Application Notes.
Sources
Technical Support Center: Overcoming Challenges in the Synthesis of Substituted Thiophenes
Welcome to the Technical Support Center dedicated to the synthesis of substituted thiophenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common hurdles in your experimental work. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful synthetic outcomes.
Introduction: The Enduring Utility and Synthetic Nuances of Thiophenes
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to act as a bioisostere for benzene rings. However, the synthesis of specifically substituted thiophenes is often fraught with challenges, from achieving the desired regiochemistry to managing sensitive functional groups and overcoming difficult purifications. This guide is structured to address these challenges head-on, providing both high-level insights and practical, actionable protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and immediate challenges faced during the synthesis of substituted thiophenes.
Q1: I'm attempting a Paal-Knorr synthesis and my yields are consistently low, with a significant amount of furan byproduct. What's happening and how can I favor thiophene formation?
A1: This is a classic challenge in the Paal-Knorr synthesis. The formation of a furan byproduct arises from the dehydrating effect of some sulfurizing agents, like phosphorus pentasulfide (P₄S₁₀), which can promote the acid-catalyzed cyclization of the 1,4-dicarbonyl compound to a furan before sulfurization occurs.[1][2] The reaction proceeds via sulfurization of the dicarbonyl to a thioketone, not by sulfurization of a pre-formed furan.[1]
To favor thiophene formation, consider the following:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often a superior choice to P₄S₁₀ as it is a milder and more effective sulfurizing agent, often leading to higher yields of the desired thiophene with fewer furan byproducts.[1]
-
Reaction Conditions: Ensure your reaction is conducted under anhydrous conditions to minimize competing hydrolysis and furan formation. Using a high-boiling, non-polar solvent like toluene or xylene can also help drive the reaction towards the thiophene product.
-
Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound can lead to undesired side reactions. Ensure the purity of your starting material before proceeding.
Q2: My Gewald reaction to synthesize a 2-aminothiophene is sluggish and gives a complex mixture of byproducts. How can I improve the outcome?
A2: The Gewald reaction, while powerful, is a multi-component reaction where the sequence of intermediate formation can be influenced by reaction conditions.[3] Sluggishness and byproduct formation often stem from issues with the initial Knoevenagel condensation or the subsequent sulfur addition and cyclization.
Here are some troubleshooting strategies:
-
Catalyst Choice: The reaction is base-catalyzed. While tertiary amines like triethylamine are common, morpholine is often more effective. The choice of base can influence the rate of the initial condensation.
-
Stepwise vs. One-Pot: While often performed as a one-pot reaction, a two-step procedure can offer better control. First, perform the Knoevenagel condensation to form the α,β-unsaturated nitrile, which can be isolated. Then, in a separate step, react this intermediate with elemental sulfur and a base.[3]
-
Solvent: Protic solvents like ethanol or methanol are commonly used and generally effective.
-
Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in Gewald syntheses.[4]
Q3: I need to synthesize a 3-substituted thiophene, but my electrophilic substitution reactions on a thiophene precursor are giving me the 2,5-disubstituted product. How can I achieve the desired regioselectivity?
A3: This is a fundamental challenge due to the inherent reactivity of the thiophene ring. Electrophilic attack is kinetically favored at the C2 and C5 positions due to the greater stabilization of the cationic intermediate by the sulfur atom.[5][6] To achieve substitution at the 3- or 4- (β) positions, you need to employ specific strategies:
-
Blocking Groups: You can introduce a removable blocking group at the C2 and C5 positions, perform the desired substitution at C3 or C4, and then remove the blocking groups. Silyl groups are commonly used for this purpose.
-
Directed Ortho-Lithiation: If your thiophene precursor has a directing group at the 2-position, you can use a strong base like n-butyllithium to deprotonate the C3 position, followed by quenching with an electrophile. However, without a directing group, lithiation will preferentially occur at the C2 position.[7]
-
Starting with a 3-Substituted Precursor: Often, the most reliable approach is to start with a commercially available or readily synthesized 3-halothiophene and introduce the desired substituent via a cross-coupling reaction.
Part 2: Troubleshooting Guides for Specific Synthetic Routes
This section provides more detailed troubleshooting for common synthetic methodologies, complete with mechanistic insights and comparative data.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classical method for constructing the thiophene ring from a 1,4-dicarbonyl compound.
Troubleshooting Workflow for Paal-Knorr Synthesis
Caption: Troubleshooting Decision Tree for Paal-Knorr Synthesis.
Detailed Protocol: Synthesis of 2,5-Dimethylthiophene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2,5-hexanedione (1 equivalent) and anhydrous toluene (to make a 0.5 M solution).
-
Reagent Addition: Under a nitrogen atmosphere, add Lawesson's reagent (0.5 equivalents) portion-wise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove solid byproducts. Wash the celite pad with toluene.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes).
The Gewald Aminothiophene Synthesis
The Gewald synthesis is a versatile multi-component reaction for the preparation of 2-aminothiophenes.
Mechanistic Overview of the Gewald Reaction
The reaction proceeds through an initial Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile, followed by the addition of elemental sulfur, and subsequent cyclization and tautomerization to the aromatic 2-aminothiophene.[4]
Caption: Simplified workflow of the Gewald aminothiophene synthesis.
Troubleshooting Common Gewald Reaction Issues
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Conversion | Insufficiently basic catalyst. | Use a stronger base like morpholine or piperidine. Consider using a catalytic amount of a piperidinium borate salt. | [8][9] |
| Dimerization of α,β-unsaturated nitrile | Reaction conditions favor dimerization over cyclization. | Perform the reaction in a more dilute solution. A two-step procedure can also mitigate this side reaction. | [10] |
| Difficult Purification | Complex mixture of starting materials, intermediates, and byproducts. | Ensure complete consumption of starting materials by TLC monitoring. An aqueous workup with dilute acid can help remove basic catalysts. Recrystallization is often effective for purifying the solid 2-aminothiophene product. | [11] |
Cross-Coupling Reactions for Thiophene Functionalization
Cross-coupling reactions are indispensable for introducing a wide array of substituents onto a pre-formed thiophene ring, typically a halothiophene.
Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling
The choice of palladium catalyst is crucial for a successful Suzuki-Miyaura coupling, especially with challenging substrates.
| Catalyst System | Advantages | Common Substrates | Considerations | Citation |
| Pd(PPh₃)₄ | Readily available, good for general applications. | Aryl bromides and iodides. | Can be sensitive to air and moisture. May require higher catalyst loadings. | [12] |
| Pd(dppf)Cl₂ | More robust and air-stable than Pd(PPh₃)₄. Good for a broader range of substrates. | Aryl bromides, chlorides, and triflates. | Can be more expensive. | [12] |
| SPhos-based Catalysts | Highly active, allowing for low catalyst loadings and room temperature reactions. Excellent for sterically hindered substrates. | Aryl chlorides and challenging heteroaryl halides. | Proprietary ligands can be costly. | [13][14] |
Troubleshooting Stille vs. Suzuki Coupling for Thiophene Functionalization
| Challenge | Stille Coupling | Suzuki Coupling | Recommendation | Citation |
| Functional Group Tolerance | Generally very high, tolerates a wide range of functional groups. | Also high, but boronic acids can be sensitive to certain conditions (e.g., protodeboronation). | Stille may be preferred for highly functionalized, sensitive substrates. | [15][16] |
| Toxicity of Reagents | A significant drawback due to the high toxicity of organotin compounds. | Boronic acids and their esters are generally less toxic. | Suzuki is often the greener and safer choice. | [17] |
| Reactivity with Heterocycles | Often provides excellent yields for the coupling of heterocycles like thiophenes. | Can sometimes give moderate yields with certain heterocycles. | For challenging heterocyclic couplings, Stille might offer an advantage in terms of yield. | [15] |
Part 3: Purification Strategies
The purification of substituted thiophenes can be challenging due to the presence of regioisomers, residual catalysts, and thermally labile products.
FAQs on Thiophene Purification
Q1: My thiophene derivative is decomposing on the silica gel column. What are my options?
A1: Acid-catalyzed decomposition on standard silica gel is a common issue. Here are several strategies to mitigate this:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative for acid-sensitive compounds.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
Alternative Purification Methods: Consider recrystallization, distillation (for volatile compounds), or preparative HPLC.[18]
Q2: How can I effectively separate regioisomers of my substituted thiophene?
A2: The separation of regioisomers is often difficult due to their similar polarities.
-
Chromatography Optimization:
-
Solvent Screening: Systematically screen different solvent systems using TLC. A mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., toluene or dichloromethane) can provide the necessary selectivity.
-
Column Dimensions: Use a long, narrow column to maximize the number of theoretical plates.
-
Gradient Elution: Employ a shallow gradient to improve resolution.[18]
-
-
Recrystallization: If your product is a solid, fractional recrystallization can be an effective method for separating isomers.
References
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Gewald reaction. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Computational investigations on the mechanism of the Gewald reaction. (n.d.). American Chemical Society. Retrieved February 14, 2026, from [Link]
-
Scheme 6. Mechanism of Fiesselmann thiophene synthesis. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). Royal Society of Chemistry. [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.). ResearchGate. [Link]
-
Gewald Reaction. (2025). J&K Scientific LLC. [Link]
-
Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method... (n.d.). ResearchGate. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). National Institutes of Health. [Link]
-
Directed (ortho) Metallation. (n.d.). University of California, Irvine. [Link]
-
Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar. [Link]
-
A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. [Link]
-
Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. (2018). Chemical Engineering Transactions. [Link]
-
Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (n.d.). National Institutes of Health. [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. [Link]
-
Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. (2025). ResearchGate. [Link]
-
What is the Paal-Knorr synthesis of a thiophene mechanism? (2020, January 15). Quora. [Link]
-
Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. (2018). ResearchGate. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). National Institutes of Health. [Link]
-
Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. (n.d.). La Chimica Italiana. [Link]
-
Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. (n.d.). AIDIC. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (n.d.). National Institutes of Health. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). National Institutes of Health. [Link]
-
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024). National Institutes of Health. [Link]
-
Electrophilic substitution on thiophene. (n.d.). Chemistry Learner. [Link]
-
Directed ortho-lithiation of lithium thiophenolate. New methodology for the preparation of ortho-substituted thiophenols and related compounds. (n.d.). American Chemical Society. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2025). ResearchGate. [Link]
-
the effect of varying directing group orientation on competitive efficiencies for a series of tertiary amide, secondary amide, and alkoxide directed ortho lithiations. (n.d.). American Chemical Society. [Link]
-
Electrophilic substitution of thiophene. (2020, April 7). YouTube. [Link]
-
There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. (n.d.). SlidePlayer. [Link]
-
Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. (n.d.). MDPI. [Link]
-
Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and... (2025). National Institutes of Health. [Link]
-
Electrophilic Aromatic Substitution Exam Prep. (n.d.). Clutch Prep. [Link]
-
Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. (n.d.). Beilstein Journals. [Link]
-
Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). (n.d.). American Chemical Society. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (n.d.). Semantic Scholar. [Link]
-
The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation. (n.d.). ResearchGate. [Link]
Sources
- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Electrophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. uwindsor.ca [uwindsor.ca]
- 8. d-nb.info [d-nb.info]
- 9. jk-sci.com [jk-sci.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling the Synthesis of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine. We will address common challenges encountered during scale-up, offering troubleshooting advice and frequently asked questions to ensure a robust and reproducible process. Our focus is on the practical application of chemical principles to overcome real-world laboratory and pilot-plant hurdles.
Overview of the Synthetic Strategy
The most common and scalable approach to synthesizing 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine involves a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling. This strategy offers high yields, good functional group tolerance, and commercially available starting materials.
The core transformation is the coupling of a pyrimidine core with a thiophene fragment. The two primary routes are:
-
Route A: Coupling of 2-chloro-5-nitropyrimidine with 5-bromothiophene-2-boronic acid, followed by reduction of the nitro group.
-
Route B: Coupling of 2-chloropyrimidin-5-amine with 5-bromothiophene-2-boronic acid.
While Route B appears more direct, managing the reactivity of the free amine can be challenging. Route A is often more reliable for scale-up due to the deactivating effect of the nitro group, which can lead to cleaner reactions and simpler purifications. This guide will focus on troubleshooting the more robust Route A .
Caption: Decision tree for troubleshooting a stalled Suzuki coupling reaction.
Question 2: I'm observing significant debromination of my thiophene starting material. How can I minimize this side reaction?
Answer:
Debromination is a known side reaction in palladium-catalyzed couplings, leading to the formation of 2-(thiophen-2-yl)pyrimidin-5-amine as an impurity. This occurs when the bromothiophene reacts with trace amounts of water or other proton sources in the presence of the Pd(0) catalyst.
Mitigation Strategies:
-
Use Anhydrous Conditions: Ensure all solvents are anhydrous and that starting materials are thoroughly dried. While some water is often required for the base to function, excess water can promote debromination.
-
Ligand Choice: Electron-rich, bulky phosphine ligands can sometimes suppress this side reaction by favoring the desired reductive elimination step over protonolysis. Consider ligands like SPhos or RuPhos.
-
Control Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the boronic acid can help ensure the desired coupling outcompetes the debromination pathway.
Question 3: The nitro group reduction step is incomplete or producing multiple byproducts. What should I do?
Answer:
The reduction of the nitro group to an amine is a critical final step. Common issues include incomplete conversion and the formation of intermediate reduction products (nitroso, hydroxylamine).
Troubleshooting the Reduction:
-
Choice of Reducing Agent:
-
Iron in Acetic Acid/Ammonium Chloride: This is a classic, cost-effective, and scalable method. The key is to use finely powdered iron ("iron dust") to maximize surface area. The reaction is often exothermic, so controlled addition of the iron is necessary at scale.
-
Tin(II) Chloride (SnCl₂): This is a very effective reagent but produces tin-based waste streams, which can be problematic for disposal at an industrial scale.
-
Catalytic Hydrogenation (H₂/Pd-C): This is the cleanest method but requires specialized high-pressure equipment (a Parr shaker or hydrogenator). There is also a risk of dehalogenation (removing the bromine). Careful screening of catalysts (e.g., Pd-C with an amine additive) is necessary.
-
-
Monitoring the Reaction: The reaction progress should be monitored by HPLC or TLC. If the reaction stalls, it may be due to the deactivation of the iron surface. Adding a small amount of acid (like HCl) can sometimes re-activate it.
-
Work-up Procedure: After the reduction with iron, the reaction mixture will be a thick sludge. The work-up is crucial for isolating the product. This typically involves basifying the mixture (e.g., with NaOH or Na₂CO₃) to precipitate iron hydroxides, followed by filtration through Celite. The product is then extracted from the filtrate with an organic solvent like Ethyl Acetate or DCM. Incomplete basification can lead to low yields as the amine product may remain as a salt.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for the Suzuki coupling on a multi-gram scale?
For scale-up, catalyst loading should be minimized to reduce costs and levels of residual palladium in the final product. A good starting point is between 0.5 and 1.0 mol% of the palladium precursor (e.g., Pd(OAc)₂) and a 1:2 ratio of Pd to ligand (e.g., 1-2 mol% of SPhos). Optimization studies can often lower this further.
Q2: How do I remove residual palladium from my final product?
Residual palladium is a major concern, especially for pharmaceutical applications. If standard crystallization or column chromatography is insufficient, specific scavengers can be used. Thiol-functionalized silica gels or activated carbon are commonly employed to bind and remove palladium species from solution before the final isolation step.
Q3: What are the critical process safety considerations for this synthesis?
-
Exothermic Reactions: Both the Suzuki coupling and the nitro reduction can be exothermic. For scale-up, ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat output.
-
Hydrogenation: If using catalytic hydrogenation, proper grounding of equipment is essential to prevent static discharge, and a hydrogen detector should be in place.
-
Handling of Reagents: Brominated organic compounds can be irritants. 2-Chloro-5-nitropyrimidine is a lachrymator. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Scalable Laboratory Protocol (Route A)
This protocol is designed for a 50-gram scale synthesis.
Step 1: Suzuki-Miyaura Coupling
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Chloro-5-nitropyrimidine | 159.54 | 50.0 g | 0.313 | 1.0 |
| 5-Bromothiophene-2-boronic acid | 208.88 | 68.5 g | 0.328 | 1.05 |
| SPhos | 410.47 | 2.57 g | 0.00626 | 0.02 |
| Pd(OAc)₂ | 224.50 | 0.70 g | 0.00313 | 0.01 |
| K₂CO₃ (anhydrous, powdered) | 138.21 | 130 g | 0.940 | 3.0 |
| Toluene | - | 500 mL | - | - |
| Isopropanol (IPA) | - | 125 mL | - | - |
| Water | - | 125 mL | - | - |
Procedure:
-
To a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-Chloro-5-nitropyrimidine, 5-Bromothiophene-2-boronic acid, SPhos, Pd(OAc)₂, and K₂CO₃.
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
Add the degassed Toluene, IPA, and Water via cannula.
-
Heat the mixture to 85 °C with vigorous stirring.
-
Monitor the reaction by HPLC or TLC every 2 hours. The reaction is typically complete within 8-12 hours.
-
Once complete, cool the reaction to room temperature. Separate the organic layer.
-
Wash the organic layer with 2 M HCl (2 x 200 mL) and then with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-(5-Bromothiophen-2-yl)-5-nitropyrimidine as a yellow solid.
Step 2: Nitro Group Reduction
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Crude Nitro Intermediate | 286.10 | ~89.5 g | ~0.313 | 1.0 |
| Iron Powder (<325 mesh) | 55.85 | 105 g | 1.88 | 6.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 83.5 g | 1.56 | 5.0 |
| Ethanol | - | 600 mL | - | - |
| Water | - | 200 mL | - | - |
Procedure:
-
Set up the 2 L flask with the same equipment as Step 1.
-
Add the crude nitro intermediate, Ethanol, Water, and Ammonium Chloride to the flask and begin stirring.
-
Heat the mixture to 75 °C.
-
Add the iron powder portion-wise over 1 hour, monitoring the internal temperature to ensure it does not exceed 85 °C.
-
After the addition is complete, maintain the reaction at 75 °C for 4-6 hours, monitoring by HPLC/TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter the entire mixture through a pad of Celite. Wash the Celite pad thoroughly with Ethanol (3 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.
-
To the remaining aqueous residue, add Ethyl Acetate (500 mL) and slowly basify with a 20% aqueous solution of Na₂CO₃ until the pH is ~9.
-
Separate the organic layer, and extract the aqueous layer with Ethyl Acetate (2 x 200 mL).
-
Combine all organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., Toluene/Heptane) to afford 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine as a solid.
References
-
Title: A General System for Suzuki-Miyaura, Sonogashira, and Negishi Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides. Source: Angewandte Chemie International Edition, 2011. URL: [Link]
-
Title: Scavenging of Residual Palladium from Active Pharmaceutical Ingredients (APIs). Source: Organic Process Research & Development, 2005. URL: [Link]
Technical Support Center: Pyrimidine Synthesis & Impurity Management
Current Status: Online | Tier: Level 3 (Advanced Research Support) Topic: Identification and Removal of Impurities in Pyrimidine Synthesis Doc ID: PYR-IMP-2026-V4
Introduction: The Pyrimidine Purity Protocol
Welcome to the Advanced Technical Support Center. You are likely here because standard workups have failed, or your analytical data presents ambiguities that basic literature does not resolve. Pyrimidine synthesis—whether via Biginelli cyclocondensation , Pinner synthesis , or transition-metal catalyzed cross-coupling —is prone to specific, recurring impurity profiles.
This guide addresses the causality of these impurities (why they formed) and provides self-validating protocols for their removal (how to fix them).
Module 1: Diagnostic & Identification (The "What is this?" Phase)
Q1: My LC-MS shows a dominant peak at [M+2H]⁺ relative to my target pyrimidine. Is this a reduction artifact?
Diagnosis: This is likely the dihydropyrimidine (DHPM) intermediate. In cyclocondensation reactions (like Biginelli), the initial product is often the 3,4-dihydro derivative. If your target is the fully aromatic pyrimidine, the oxidation step (dehydrogenation) was incomplete.
Technical Insight: The thermodynamic stability of the DHPM ring is high. Without a dedicated oxidant (e.g., DDQ, KMnO₄, or catalytic aromatization), the reaction often stalls at the dihydro stage.
Validation Protocol (NMR):
-
Target (Pyrimidine): Look for the loss of the sp³ C4-H signal (typically
5.0–6.0 ppm in H NMR) and the appearance of a downfield aromatic signal if C4 is unsubstituted. -
Impurity (DHPM): Presence of a doublet or triplet at
5.2–5.5 ppm (benzylic methine) and a broad singlet at 7.0–9.0 ppm (NH).
Q2: I have synthesized a 2,4-disubstituted pyrimidine, but I suspect regioisomer contamination (2,5-isomer). How do I distinguish them definitively?
Diagnosis:
Regioisomers are common in condensation reactions of asymmetric
The Solution: NOE (Nuclear Overhauser Effect) Differential Spectroscopy. Do not rely solely on chemical shifts, which are solvent-dependent. You must establish spatial proximity.
Step-by-Step Identification Protocol:
-
Isolate the signals: Identify the pyrimidine ring proton (H-5 or H-6).
-
NOE Experiment: Irradiate the alkyl/aryl substituent at the C-2 position.
-
Scenario A (2,4-isomer): If you see NOE enhancement at the ring proton, the proton must be at C-6 (close to N-1/C-2). If the proton is at C-5, it is too far from C-2 to show enhancement.
-
Scenario B (2,5-isomer): Irradiating the C-2 substituent may show enhancement at H-4 or H-6 , but the key is the coupling constant (
).
-
-
J-Coupling Check:
-
2,4-substitution: Remaining protons are at C-5 and C-6. They show a characteristic doublet (
Hz). -
2,5-substitution: Remaining protons are at C-4 and C-6. They appear as singlets or show very small meta-coupling (
Hz).
-
Module 2: Synthetic Troubleshooting (The "Why did this happen?" Phase)
Q3: I attempted a Biginelli reaction, but isolated a yellow solid that is NOT my pyrimidinone. What is it?
Root Cause Analysis:
You likely formed a Hantzsch 1,4-dihydropyridine side product.[1] This occurs when the
Mechanism of Failure:
In low-acidity conditions or with specific Lewis acids, the urea nitrogen is less nucleophilic than the enol of the
-
Biginelli Path: Aldehyde + Urea
Acylimine Intermediate. -
Hantzsch Path: Aldehyde + 2x
-Ketoester + Ammonia source Dihydropyridine.
Visualization of Competing Pathways:
Caption: Figure 1. Bifurcation of Biginelli (Target) vs. Hantzsch (Impurity) pathways based on reaction conditions.
Module 3: Purification & Remediation (The "How do I fix it?" Phase)
Q4: My crude product contains unreacted urea and colored oxidative impurities. Recrystallization from ethanol failed. What next?
The Issue: Urea is highly soluble in hot ethanol but can co-precipitate upon cooling if supersaturated. Colored impurities are often trace oxidants or polymerized aldehydes.
Corrective Workflow:
-
The "Swish" Wash:
-
Charcoal Treatment (Hot Filtration):
-
Dissolve the water-washed solid in the minimum amount of hot Methanol or Ethyl Acetate.
-
Add Activated Carbon (5-10 wt%) .
-
Reflux for 15 minutes.
-
Critical Step: Filter through a pre-heated Celite pad. If the funnel is cold, the product will crystallize in the Celite, leading to massive yield loss.
-
Q5: I used a Suzuki coupling to functionalize my pyrimidine. How do I remove the residual Palladium (currently >500 ppm)?
The Issue: Pyrimidines are excellent ligands for transition metals. Nitrogen atoms at positions 1 and 3 can chelate Pd, making standard washes (brine/EDTA) ineffective.
Remediation Protocol (Scavenging): Do not rely on crystallization alone; Pd often co-crystallizes.
| Scavenger Type | Functional Group | Target Impurity | Protocol |
| Silica-Thiol | -SH (Mercaptan) | Pd(II), Pd(0) | Add 5 eq. relative to Pd content. Stir 4h at 50°C. Filter. |
| Silica-DMT | Dimercaptotriazine | Pd, Ru, Rh | Best for high-polarity solvents (DMSO/DMF). |
| Activated Carbon | N/A | Pd (Colloidal) | Effective only for non-complexed Pd particles. |
Self-Validating Check: Dissolve 5 mg of the treated product in DMSO. Add 1 drop of sodium sulfide solution.
-
Clear: Pd is likely <20 ppm.
-
Brown/Black Precipitate: Pd is still present. Repeat scavenging.
Summary of Impurity Profiles
| Impurity Class | Origin | Detection (Diagnostic Signal) | Removal Strategy |
| Regioisomers | Asymmetric condensation | Flash Chromatography (DCM:MeOH) or Fractional Crystallization | |
| Dihydropyrimidines | Incomplete oxidation | MS: [M+2H]; NMR: sp³ CH at ~5.4 ppm | Oxidation (DDQ/Chloranil) or Recrystallization |
| Hantzsch Pyridines | Urea decomposition | NMR: Symmetric signals, singlet at ~4.8 ppm | Acid wash (Pyrimidines are basic; DHPs are less stable in acid) |
| Metal Residues | Cross-coupling catalysts | XRF or Color (Darkening) | Thiol-modified Silica Scavengers |
References
-
Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. Link
-
Wan, J. P., & Liu, Y. (2012). "Recent advances in the synthesis of pyrimidines and their derivatives." RSC Advances, 2, 9763-9777. Link
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889-900. Link
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds." Link
-
Organic Chemistry Portal. "Biginelli Reaction: Mechanism and Conditions." Link
Sources
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions Involving Thiophenes
Welcome to the Technical Support Center for optimizing cross-coupling reactions with thiophene-containing molecules. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with these prevalent sulfur-containing heterocycles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical, field-tested solutions.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures and unexpected outcomes. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a systematic approach to resolution.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with a thiophene boronic acid is resulting in very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings involving thiophenes are a common challenge, often stemming from a few key issues. The primary culprits are typically catalyst inactivation, instability of the thiophene boronic acid, and suboptimal reaction conditions. A systematic investigation of the catalyst system, base, and solvent is crucial for improving the reaction outcome.[1]
Troubleshooting Workflow:
Here is a logical workflow to diagnose and resolve low yield issues:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions with thiophenes.
Detailed Troubleshooting Steps:
-
Protodeboronation of the Thiophene Boronic Acid: Thiophene boronic acids are notoriously unstable and prone to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2][3] This side reaction consumes your starting material and is often accelerated by the basic conditions of the Suzuki coupling.[4]
-
Solution:
-
Use freshly purchased or recently purified thiophene boronic acid.
-
Consider using more stable boronic esters, such as pinacol or MIDA esters.[5][6]
-
Employ milder bases like potassium carbonate (K2CO3) or cesium fluoride (CsF) to slow down the rate of protodeboronation.[6]
-
Ensure your reaction is performed under a strictly inert atmosphere to prevent oxidative degradation.[7]
-
-
-
Catalyst Deactivation (Sulfur Poisoning): The sulfur atom in the thiophene ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8] This is a fundamental challenge in cross-coupling with sulfur-containing heterocycles.[9]
-
Solution:
-
Utilize bulky, electron-rich phosphine ligands. These ligands can promote the desired catalytic cycle and minimize the inhibitory effect of the thiophene sulfur.[10] Ligands like SPhos, XPhos, and RuPhos have shown great success.[1][10][11]
-
A combination of Pd(OAc)2 with a suitable phosphine ligand is often more effective than pre-formed catalysts like Pd(PPh3)4 for challenging substrates.[1][12]
-
Ensure a sufficiently high catalyst loading for initial optimization attempts (e.g., 2-5 mol %). While lower loadings are desirable, establishing a successful reaction first is key.
-
-
-
Suboptimal Base and Solvent Selection: The choice of base and solvent system is critical for an efficient Suzuki-Miyaura reaction.[1] The base not only facilitates the transmetalation step but can also influence the stability of the boronic acid.
-
Solution:
-
Screen a variety of bases. Cesium carbonate (Cs2CO3) is often a good choice for these reactions.[1][13] Other options include potassium phosphate (K3PO4) and potassium carbonate (K2CO3).
-
A common and effective solvent system is a mixture of an organic solvent like tetrahydrofuran (THF) or dioxane with water.[1] The water is necessary to dissolve the inorganic base and facilitate the reaction.
-
-
Experimental Protocol: Screening for Optimal Suzuki-Miyaura Conditions
-
To an oven-dried Schlenk tube, add the thiophene halide (1.0 equiv), the thiophene boronic acid or ester (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium source (e.g., Pd(OAc)2, 2 mol %) and the phosphine ligand (e.g., SPhos, 4 mol %).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., THF/H2O 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(PPh3)4 (2 mol%) | Pd(OAc)2 (2 mol%) | Pd2(dba)3 (1 mol%) |
| Ligand | None | SPhos (4 mol%) | XPhos (2 mol%) |
| Base | K2CO3 | Cs2CO3 | K3PO4 |
| Solvent | Toluene/H2O | THF/H2O | Dioxane/H2O |
| Temperature | 100 °C | 80 °C | 90 °C |
Table 1: Example screening conditions for optimizing a thiophene Suzuki-Miyaura coupling.
Issue 2: Catalyst Decomposition in Sonogashira and Buchwald-Hartwig Reactions
Question: My Sonogashira or Buchwald-Hartwig reaction mixture turns black, and the reaction stalls. What is causing this, and how can I prevent it?
Answer:
The formation of a black precipitate, commonly known as "palladium black," is a clear indication of catalyst decomposition.[14] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of solution, rendering it inactive. This is often caused by the presence of oxygen, high temperatures, or impurities in the reagents or solvents.[14]
Troubleshooting Steps:
-
Ensure a Strictly Inert Atmosphere: Oxygen is a major culprit in the decomposition of Pd(0) catalysts.
-
Solution:
-
Thoroughly degas all solvents and the amine base (for Sonogashira) before use. This can be done by bubbling an inert gas through the liquid for 20-30 minutes or by using the freeze-pump-thaw method.
-
Assemble your reaction under a positive pressure of high-purity argon or nitrogen.
-
-
-
Verify Reagent and Solvent Purity: Impurities can poison the catalyst and promote decomposition.
-
Solution:
-
Use high-purity, anhydrous solvents.
-
Ensure your aryl halide and alkyne (for Sonogashira) or amine (for Buchwald-Hartwig) are pure.
-
-
-
Optimize Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.[7]
-
Solution:
-
Run the reaction at the lowest effective temperature. Highly active catalyst systems with bulky phosphine ligands often allow for lower reaction temperatures.[10]
-
-
-
Consider a Copper-Free Sonogashira Protocol: In Sonogashira couplings, the copper(I) co-catalyst can sometimes promote side reactions, including catalyst decomposition.
-
Solution:
-
Explore copper-free Sonogashira protocols, which often rely on a more active palladium catalyst system to proceed.[7]
-
-
Catalytic Cycle and Deactivation Pathway:
Caption: Desired catalytic cycle versus the catalyst deactivation pathway leading to palladium black.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which phosphine ligand is best for cross-coupling with thiophenes?
A1: There is no single "best" ligand, as the optimal choice depends on the specific reaction (Suzuki, Buchwald-Hartwig, etc.) and the substrates involved. However, a general principle is to use bulky, electron-rich monophosphine ligands.[11] These ligands promote the crucial reductive elimination step and can help stabilize the palladium catalyst.[10] For Suzuki-Miyaura reactions, SPhos (1) has shown excellent results.[1] For challenging Buchwald-Hartwig aminations, ligands like tBuXPhos are designed for sterically hindered substrates.[10] It is always recommended to screen a small number of ligands to find the most effective one for your particular system.
Q2: How can I control the regioselectivity of C-H activation on a thiophene ring?
A2: Controlling regioselectivity in direct C-H activation of thiophenes is a significant challenge, as multiple C-H bonds may have similar reactivities.[15] The functionalization of C-H bonds at the β-positions of thiophenes is generally more difficult than at the α-positions.[16] However, several strategies can be employed:
-
Directing Groups: Installing a directing group on the thiophene ring can guide the catalyst to a specific C-H bond.
-
Catalyst Control: The choice of palladium catalyst and ligands can influence the regioselectivity. For instance, some catalyst systems may favor the C2 position, while others might favor C5.
-
Substrate Control: The electronic and steric properties of substituents already on the thiophene ring can direct arylation to a specific position. For example, hindered aryl bromides have been used to achieve regioselective arylation at the less favorable C5 position of 3-substituted thiophenes.[17]
Q3: My Stille coupling with a thiophene-stannane is sluggish and gives low yields. What should I do?
A3: Low yields in Stille couplings can be due to several factors.[18] Key parameters to investigate are:
-
Solvent: Polar aprotic solvents like DMF or NMP often give better results than less polar solvents like toluene or THF.[18]
-
Additives: The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.[19] Lithium chloride (LiCl) is also commonly added to facilitate the transmetalation step.
-
Catalyst: Ensure you are using a fresh, active palladium source. Pd(PPh3)4 is a common choice, but other systems may be more effective for your specific substrates.
-
Purity of the Organostannane: Impurities in the organotin reagent can lead to side reactions, such as homocoupling.[20]
Q4: Can I perform a Buchwald-Hartwig amination on a bromothiophene?
A4: Yes, the Buchwald-Hartwig amination is a viable method for forming C-N bonds with bromothiophenes. Mild conditions using cesium carbonate as the base have been successfully employed.[13] The success of the reaction can be influenced by the electronic properties of the amine coupling partner; anilines with electron-donating groups tend to give better results than those with electron-withdrawing groups.[13] As with other cross-couplings involving thiophenes, the use of bulky, electron-rich phosphine ligands is recommended to achieve high yields.
References
- Benchchem. (n.d.). Troubleshooting low conversion rates in 3-Bromobenzo[b]thiophene-2-carbaldehyde reactions.
- Taylor & Francis. (2025, December 22). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities.
- MDPI. (2018, March 30). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines.
- RSC Publishing. (2023, January 31). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation.
- Frontiers. (2021, September 6). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers.
- PMC. (2021, September 7). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers.
- Journal of the American Chemical Society. (2007, February 28). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
- ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation.
- (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald-Hartwig Coupling.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with 4,6-Dibromodibenzo[b,d]thiophene.
- Wikipedia. (n.d.). Protodeboronation.
- Benchchem. (n.d.). strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- Benchchem. (n.d.). troubleshooting guide for Sonogashira coupling failures.
- PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- IKM Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.
- Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
- Beilstein Journals. (2014, May 27). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes.
- ACS Publications. (2016, November 30). Development of Organic Transformations Based on Protodeboronation.
- Wiley-VCH. (2010, June 1). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.
- Wikipedia. (n.d.). Stille reaction.
- Chem 115 Myers. (n.d.). The Stille Reaction.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
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- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 17. BJOC - Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes [beilstein-journals.org]
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- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Analysis of the Biological Activity of Pyrimidine Derivatives: A Technical Guide
Executive Summary
Pyrimidine derivatives represent a cornerstone scaffold in medicinal chemistry, serving as the structural foundation for DNA/RNA bases (cytosine, thymine, uracil) and a vast array of therapeutic agents.[1][2][3][4] This guide provides a comparative technical analysis of synthetic pyrimidine derivatives, specifically contrasting monocyclic antimetabolites against fused-ring kinase inhibitors .
By synthesizing recent experimental data, we evaluate the shift from non-specific DNA intercalation/chain termination to targeted signal transduction inhibition (e.g., EGFR, VEGFR). This document allows researchers to benchmark novel derivatives against standard-of-care agents like 5-Fluorouracil (5-FU) and Gefitinib .
Part 1: Structural Classes & Mechanism of Action
To rationally design pyrimidine-based drugs, one must distinguish between the two primary mechanisms driven by structural topology.
Monocyclic Pyrimidines (Antimetabolites)
-
Mechanism: Acts as a false substrate. The C5-fluorine substitution mimics the hydrogen of uracil but forms a stable covalent complex with thymidylate synthase (TS), inhibiting DNA synthesis.
-
Limitation: High toxicity due to lack of selectivity between normal and neoplastic cells.
Fused Pyrimidines (Kinase Inhibitors)[7][8][9]
-
Representative Drug: Gefitinib (Quinazoline - a benzopyrimidine), Ibrutinib (Pyrazolo[3,4-d]pyrimidine).
-
Mechanism: ATP-competitive inhibition. The pyrimidine ring mimics the adenine base of ATP, binding to the hinge region of kinases (e.g., EGFR, BTK).[7]
-
Advantage: High selectivity for mutated kinases (e.g., EGFR
), reducing off-target toxicity.
Mechanistic Visualization: EGFR Inhibition Pathway
The following diagram illustrates how fused pyrimidine derivatives intercept the Epidermal Growth Factor Receptor (EGFR) signaling cascade, preventing downstream proliferation.[2][8][9][10]
Figure 1: Mechanism of Action for Fused Pyrimidine Derivatives.[8][9] The compound competes with ATP at the intracellular tyrosine kinase domain, halting the RAS-RAF-MEK-ERK proliferation cascade.
Part 2: Comparative Efficacy Data
The following tables synthesize data from recent Structure-Activity Relationship (SAR) studies, comparing novel derivatives against clinical standards.
Table 1: Antimetabolite Potency (Breast Cancer Models)
Comparison of novel curcumin-pyrimidine hybrids vs. 5-FU in MCF-7 (ER+) and MDA-MB-231 (Triple Negative) cell lines.
| Compound ID | Structural Modification | MCF-7 IC | MDA-MB-231 IC | Selectivity Index (SI)* |
| 5-Fluorouracil (Std) | C5-Fluoro substitution | 9.6 ± 0.8 | 18.2 ± 1.2 | 2.1 |
| Compound 3b [1] | Curcumin-pyrimidine hybrid | 4.95 ± 0.9 | 13.8 ± 1.1 | >20 |
| Compound 3g [1] | 4-Fluorophenyl derivative | 0.61 ± 0.05 | 4.2 ± 0.3 | >100 |
| U-359 [2] | Uracil analog | 3.8 ± 0.4 | N/A | 3.4 |
-
Selectivity Index (SI) = IC
(Normal Cells) / IC (Cancer Cells). Higher is better. -
Insight: Fusing the pyrimidine ring with a curcumin scaffold (Cmpd 3b) or adding a fluorophenyl group (Cmpd 3g) significantly enhances lipophilicity and cellular uptake compared to the small, polar 5-FU molecule, resulting in nanomolar potency.
Table 2: Kinase Inhibitor Potency (EGFR Targets)
Comparison of Pyrazolo[3,4-d]pyrimidines vs. Gefitinib against EGFR
| Compound ID | Scaffold Type | EGFR | EGFR |
| Gefitinib (Std) | Quinazoline | 3.0 | >1000 (Resistant) |
| Osimertinib (Std) | Pyrimidine-Indole | 12.0 | 5.0 |
| Compound 8 [3] | Pyrazolo[3,4-d]pyrimidine | 9.0 | 11.0 |
| Compound 15 [4] | Cyano-pyrazole fused | 54.0 | 135.0 |
-
Insight: The pyrazolo[3,4-d]pyrimidine scaffold (Compound 8) maintains potency against the T790M mutation, similar to third-generation inhibitors like Osimertinib, by avoiding steric clash with the mutated methionine residue.
Part 3: Experimental Protocols
To replicate these findings, a rigorous, self-validating experimental workflow is required. Below is the standard protocol for the MTT Cell Viability Assay , optimized for screening small-molecule pyrimidine derivatives.
Protocol: MTT Colorimetric Assay
Objective: Quantify cell viability based on mitochondrial dehydrogenase activity (conversion of MTT to formazan).[11]
Reagents Required:
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filter sterilized). Store at 4°C in dark.
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide) or acidified isopropanol.
-
Controls: Positive (e.g., Doxorubicin or 5-FU), Negative (0.1% DMSO vehicle).
Step-by-Step Methodology:
-
Seeding (Day 0):
-
Seed tumor cells (e.g., MCF-7) in 96-well plates at a density of
to cells/well in 100 µL media. -
Validation Check: Include "Media Only" wells (Blanks) to subtract background absorbance.[12]
-
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
-
-
Treatment (Day 1):
-
Prepare serial dilutions of the pyrimidine derivative (e.g., 0.1 µM to 100 µM).
-
Add 100 µL of drug solution to wells (Triplicate).
-
Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.
-
-
MTT Addition (Day 3 - 48h/72h post-treatment):
-
Add 20 µL of MTT stock (5 mg/mL) to each well.
-
Incubate for 3–4 hours at 37°C.
-
Observation: Check under a microscope.[13] Viable cells will contain dark purple intracellular puncta (formazan crystals).
-
-
Solubilization:
-
Carefully aspirate media (for adherent cells) without disturbing crystals.
-
Add 150 µL DMSO to each well.
-
Shake plate on an orbital shaker for 15 minutes (protected from light).
-
-
Quantification:
-
Measure absorbance (OD) at 570 nm using a microplate reader.
-
Correction: Measure at reference wavelength 630 nm (background) and subtract from 570 nm values.
-
-
Data Analysis:
-
Calculate % Viability:
-
Plot Log(Concentration) vs. % Inhibition to determine IC
using non-linear regression (e.g., GraphPad Prism).
-
Part 4: Synthesis & Screening Workflow
The development of these derivatives follows a "Design-Make-Test-Analyze" (DMTA) cycle. The diagram below outlines the logical flow from In Silico design to In Vivo validation.
Figure 2: The DMTA cycle for Pyrimidine Drug Discovery. Note the feedback loop from SAR Analysis back to Design.
Part 5: Strategic Recommendations
Based on the comparative analysis, the following strategies are recommended for researchers developing new pyrimidine derivatives:
-
Target the C4 and C6 Positions: Data indicates that bulky hydrophobic groups (e.g., fluorophenyl, styryl) at positions 4 and 6 of the pyrimidine ring significantly improve binding affinity in the hydrophobic pocket of kinases (EGFR/VEGFR).
-
Scaffold Fusing: Transition from monocyclic pyrimidines to fused systems (e.g., pyrazolo[3,4-d]pyrimidine or thieno[2,3-d]pyrimidine). This restricts conformational flexibility, reducing the entropy penalty upon binding to the ATP pocket.
-
Solubility Management: While increasing lipophilicity improves potency, it often reduces aqueous solubility. Incorporate solubilizing groups (e.g., morpholine or piperazine tails) at the solvent-exposed regions of the molecule to maintain drug-like properties (Lipinski's Rule of 5).
References
-
Chakraborty, S. et al. (2023).[14] "Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs."[15] Indian Academy of Sciences.
-
Lukashevich, O. et al. (2024). "Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis." International Journal of Molecular Sciences.
-
Wolle, P. et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[7][16][9][17] RSC Medicinal Chemistry.
-
Bakr, E. et al. (2024).[14] "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, synthesis, biological evaluation and molecular modeling." RSC Advances.
-
Abcam. "MTT Assay Protocol for Cell Viability." Abcam Protocols.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
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- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
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- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus stands as a cornerstone in medicinal chemistry, a "privileged scaffold" that forms the structural basis for the very code of life—DNA and RNA.[1][2][3] Its inherent drug-like properties and synthetic tractability have made it a recurring motif in a vast array of therapeutic agents, from anticancer and antimicrobial to antiviral drugs.[4][5][6]
This guide provides an in-depth comparison of pyrimidine analogs, moving beyond a simple catalog of compounds to explore the causal relationships between chemical structure and biological function. We will dissect how subtle modifications to the pyrimidine core can dramatically influence potency, selectivity, and pharmacokinetic profiles, offering field-proven insights to guide rational drug design.
The Pyrimidine Core: A Blueprint for Biological Activity
The six-membered heterocyclic ring of pyrimidine, with its two nitrogen atoms at positions 1 and 3, offers multiple vectors for chemical modification. The biological activity of pyrimidine derivatives is profoundly influenced by the nature and placement of substituents at the C2, C4, C5, and C6 positions.[3][5] Understanding these general principles is fundamental to exploiting this scaffold.
Caption: General Structure-Activity Relationship (SAR) map of the pyrimidine ring.
Pyrimidine Analogs in Oncology: Targeting Uncontrolled Growth
The pyrimidine scaffold is a prolific source of anticancer agents, largely due to its ability to mimic endogenous purines and pyrimidines, thereby interfering with the cellular machinery of cancer cells.[1][7]
Kinase Inhibitors: Halting Aberrant Signaling
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrimidine-based compounds are excellent templates for kinase inhibitors because the N1 and C2-amino group can form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of adenine.[8][9]
Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives tumor proliferation.[10] Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, have proven to be highly effective EGFR inhibitors.[10]
The causality behind this experimental choice is clear: fusing a second ring to the pyrimidine core creates a more rigid structure that can extend deeper into the ATP-binding site, forming additional beneficial interactions and enhancing potency. The choice of substituents on the C4 position is critical for targeting specific features of the EGFR active site, including the T790M resistance mutation.
Caption: A typical workflow for screening and identifying lead pyrimidine-based kinase inhibitors.
Comparative Performance of Fused Pyrimidine EGFR Inhibitors
| Compound Class | R Group (at C4-equivalent) | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine (46) | 3-chloro-4-fluoroaniline | EGFR | 3.76 | A549 | ~0.02 | [10] |
| Pyrrolo[2,3-d]pyrimidine (48) | 3-ethynyl-aniline | EGFR | 3.63 | A549 | ~0.015 | [10] |
| Tetrahydropyrido[4,3-d]pyrimidine (10) | Varies | EGFR | 8 | HT29 | 7.48 | [10] |
| Tetrahydropyrido[4,3-d]pyrimidine (13) | Varies | EGFRT790M/L858R | 18 | H1975 | 4.96 | [10] |
| Pyrimidine Derivative (20b) | 3,5-difluoro-dimethoxyphenyl | FGFR3 | <10 (Biochemical) | RT112 | 0.003 | [11] |
This table synthesizes data to illustrate how structural changes impact potency against wild-type and mutant kinases, as well as cellular activity.
The data clearly show that small changes, such as the addition of halogen atoms or an ethynyl group on the C4-aniline moiety, can maintain or even enhance potency into the low nanomolar range.[10] The introduction of fluorine atoms in compound 20b was found to enhance FGFR3 inhibitory activity by forming a hydrogen bond with the main chain NH of Asp635.[11]
Pyrimidine Analogs as Antimicrobial Agents
With the rise of multidrug-resistant bacteria, novel antimicrobial agents are urgently needed. Pyrimidine derivatives offer a versatile scaffold for this purpose, as they can interfere with essential bacterial processes.[12] Their mechanism often involves interacting with genetic material or essential enzymes.[12]
SAR Insights from Pyrimidine-Thiadiazole/Triazole Hybrids
A common and effective strategy is molecular hybridization, where the pyrimidine core is combined with other biologically active heterocycles like thiadiazole or triazole.[13] This approach is chosen to create molecules with potentially new or enhanced mechanisms of action, overcoming resistance pathways that affect single-pharmacophore drugs.
Comparative Antibacterial Activity of Pyrimidine Hybrids
| Compound ID | Core Hybrid | R Group | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| 3b | Pyrimidine-Thiadiazole | 2-Cl | 200 | 250 | 250 | [13] |
| 3h | Pyrimidine-Thiadiazole | 4-NO2 | 100 | 125 | 125 | [13] |
| 4b | Pyrimidine-Triazole | 2-Cl | 100 | 125 | 125 | [13] |
| 4h | Pyrimidine-Triazole | 4-NO2 | 50 | 62.5 | 62.5 | [13] |
| Ciprofloxacin | (Standard) | - | 25 | 25 | 25 | [13] |
MIC = Minimum Inhibitory Concentration. A lower value indicates higher potency.
The data reveals two key SAR trends:
-
Triazole Superiority: The triazole-substituted pyrimidines (series 4) consistently show higher antibacterial inhibition compared to the thiadiazole derivatives (series 3).[13]
-
Electronic Effects: The presence of an electron-withdrawing nitro group (4-NO2) at the R position (compound 4h) results in the most potent analog in the series, suggesting that electronic properties play a crucial role in the interaction with the bacterial target.[13]
Pyrimidine Analogs as Antiviral Agents: The Nucleoside Paradigm
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly against herpesviruses and HIV.[14][15] These molecules act as chain terminators of DNA synthesis. To be active, they must be phosphorylated by viral and/or host cell kinases to their triphosphate form, which is then incorporated by the viral polymerase into the growing DNA chain, halting replication.[16]
The rationale for this prodrug approach is twofold: it ensures that the drug is primarily activated in infected cells (if a viral kinase is required for the first phosphorylation step), and the charged triphosphate form is trapped within the cell.
Caption: Bioactivation pathway of pyrimidine nucleoside analogs to their active triphosphate form.
SAR of Anti-HIV Pyrimidine Nucleosides
Studies on analogs related to 3'-azido-3'-deoxythymidine (AZT) have elucidated critical structural requirements for anti-HIV activity.[17]
-
3'-Position: An azido group (N3) on the sugar ring is strongly correlated with the most potent antiviral activity. Replacing it with an amino or iodo group significantly reduces potency.[17] This is because the 3'-azido group sterically prevents the formation of the 3'-5' phosphodiester bond required for DNA chain elongation.
-
C-5 Position: Small alkyl substitutions (H, CH3, C2H5) on the pyrimidine base yield derivatives with the highest potency. Larger alkyl groups or a bromovinyl substitution diminish activity, likely due to steric hindrance at the active site of the viral polymerase.[17]
-
5'-Position: Modification of the 5'-hydroxy group on the sugar markedly reduces antiviral activity, as this is the primary site for the first essential phosphorylation step.[17]
Comparative Anti-HIV-1 Activity of Nucleoside Analogs
| Compound | 3'-Substitution | 5-Substitution | Antiviral Potency (EC50 in µM) | Reference |
| AZT | -N3 | -CH3 | Potent (Baseline) | [17] |
| 5a | -N3 | -H | Potent | [17] |
| 5c | -N3 | -C2H5 | Potent | [17] |
| Analog | -NH2 | -CH3 | Reduced Activity | [17] |
| Analog | -I | -CH3 | Reduced Activity | [17] |
Experimental Protocols
For scientific integrity and reproducibility, the following are representative, self-validating protocols for the synthesis and evaluation of pyrimidine analogs.
Protocol 1: Representative Synthesis of a 2,4-Disubstituted Pyrimidine
This protocol is a generalized procedure based on common synthetic routes for creating pyrimidine libraries.
-
Step 1: Condensation. To a solution of a substituted amidine hydrochloride (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq). Stir for 30 minutes at room temperature.
-
Step 2: Cyclization. Add a β-ketoester (1.0 eq) to the reaction mixture. Reflux the mixture for 6-12 hours, monitoring by TLC. Causality: The basic conditions facilitate the condensation and subsequent cyclization to form the pyrimidine ring.
-
Step 3: Chlorination. Cool the reaction, evaporate the solvent, and dissolve the residue in POCl3. Heat at 100°C for 4 hours. This step converts the pyrimidinone to a more reactive 4-chloropyrimidine intermediate.
-
Step 4: Nucleophilic Substitution. Carefully quench the reaction with ice water and extract the product. Dissolve the crude 4-chloropyrimidine in a suitable solvent (e.g., isopropanol) and add a desired amine (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Heat to 80°C until the reaction is complete. Causality: The C4 position is highly electrophilic, allowing for SNAr with a wide variety of amines to build a diverse library of analogs.
-
Step 5: Purification. Purify the final compound using column chromatography on silica gel. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation. Prepare a stock solution of the test pyrimidine analog in DMSO. Prepare serial two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation. Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a comparator.
-
Incubation. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This self-validating system ensures that the observed effect is due to the compound and not contamination or non-viable bacteria, by comparing results to the positive and negative controls.
Conclusion and Future Outlook
The pyrimidine scaffold remains an exceptionally fruitful starting point for the development of novel therapeutics. The structure-activity relationships discussed herein highlight a common theme: success lies in the rational modification of the core. For kinase inhibitors, derivatization at the C4 position is key to achieving selectivity and potency. In the antimicrobial realm, molecular hybridization can unlock new activity spectra. For antiviral nucleosides, precise modification of the sugar moiety is paramount for mechanism-based inhibition.
Future efforts will undoubtedly focus on developing pyrimidine derivatives with even greater selectivity to minimize off-target effects, and on designing molecules that can overcome established drug resistance mechanisms. The continued exploration of this "privileged" structure is sure to yield the next generation of impactful medicines.
References
- Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. (2018). European Journal of Medicinal Chemistry.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). Molecules.
- Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI.
- Recent Advances in Pyrimidine-Based Drugs.
- Recent Advances in the Development of Pyrimidine-based CNS Agents. (2023). Current Drug Discovery Technologies.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2024). Asian Journal of Pharmaceutical and Clinical Research.
- Recent Advances in Pyrimidine-Based Drugs.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
- Recent Advances in Pyrimidine-Based Drugs. (2024). Pharmaceuticals.
- Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. (1988). Journal of Medicinal Chemistry.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). PubMed.
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). Medicinal Chemistry.
- Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020). Archiv der Pharmazie.
- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. BenchChem.
- Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors. (2021). Bioorganic & Medicinal Chemistry.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2023). Anti-Cancer Agents in Medicinal Chemistry.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules.
- 5-(1-Substituted) alkyl pyrimidine nucleosides as antiviral (herpes) agents. (2004). Current Medicinal Chemistry.
- Synthesis and comparing the antibacterial activities of pyrimidine derivatives. (2015). Journal of Chemical Sciences.
- Antibacterial activity of pyrimidine derivatives.
- Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity.
- Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube.
- Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (2023).
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Comparison of the efficacy of different pyrimidine-based kinase inhibitors
Content Type: Technical Comparison & Experimental Guide Focus: Efficacy, Selectivity, and Structural Determinants of Palbociclib, Ribociclib, and Abemaciclib.
Executive Summary: The Pyrimidine Advantage
The pyrimidine pharmacophore remains the backbone of kinase inhibitor design due to its structural homology with the adenine ring of ATP. By mimicking the purine core, pyrimidine derivatives bind competitively to the ATP-binding pocket of kinases. However, subtle modifications to this scaffold dictate vast differences in selectivity, potency, and pharmacokinetic (PK) profiles.
This guide provides a head-to-head comparison of the three FDA-approved pyrimidine-based CDK4/6 inhibitors: Palbociclib , Ribociclib , and Abemaciclib . While all three share a core mechanism—arresting the cell cycle at the G1/S checkpoint—their structural divergences result in distinct clinical efficacies, particularly regarding CNS penetration and continuous dosing viability.
Comparative Efficacy Analysis
Structural Determinants of Efficacy
While Palbociclib and Ribociclib share a fused pyrido[2,3-d]pyrimidin-7-one scaffold, Abemaciclib utilizes a 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold.[1][2] This distinction is not merely cosmetic; it fundamentally alters the binding mode and selectivity profile.
-
Palbociclib & Ribociclib: High specificity for CDK4/6.[1][2][3] The bulky side chains prevent off-target binding but also limit blood-brain barrier (BBB) penetration due to efflux transporter susceptibility (P-gp/BCRP).
-
Abemaciclib: The benzimidazole modification creates a tighter binding affinity for CDK4 and reduces substrate affinity for efflux transporters, enabling significant CNS penetration.
Quantitative Performance Matrix
The following data synthesizes biochemical potency (
| Feature | Palbociclib (Ibrance) | Ribociclib (Kisqali) | Abemaciclib (Verzenio) |
| Core Scaffold | Pyrido-pyrimidine | Pyrido-pyrimidine | Pyrimidine-benzimidazole |
| CDK4 Potency ( | ~11 nM | ~10 nM | ~2 nM (Highest Potency) |
| CDK6 Potency ( | ~15 nM | ~39 nM | ~10 nM |
| Selectivity Profile | Highly Specific (CDK4/6) | Highly Specific (CDK4/6) | Broad (CDK4/6, CDK9, CDK1) |
| CNS Penetration | Poor (Efflux substrate) | Poor | High (Crosses BBB) |
| Dosing Schedule | 21 days on / 7 off | 21 days on / 7 off | Continuous |
| Dose-Limiting Toxicity | Neutropenia | Neutropenia / QTc | Diarrhea / Fatigue |
Technical Insight: The "week off" required for Palbociclib and Ribociclib is due to bone marrow accumulation causing neutropenia. Abemaciclib's greater potency against CDK4 (vs CDK6) and different tissue distribution allows for continuous dosing, preventing the "rebound" of cell cycle activity that can occur during the off-week of other inhibitors.
Mechanism of Action Visualization
The following diagram illustrates the canonical pathway where these inhibitors act. Note the critical node of Rb Phosphorylation , which is the primary biomarker for efficacy.
Figure 1: The CDK4/6-Rb signaling axis.[3] Pyrimidine inhibitors competitively bind the ATP pocket of CDK4/6, preventing Rb hyperphosphorylation and sequestering E2F to arrest the cell cycle in G1.
Experimental Protocol: Validating Kinase Inhibition
To objectively compare these inhibitors in your own lab, a Luminescent ADP Detection Assay (ADP-Glo) is recommended over radioactive
Why this protocol?
-
High ATP Tolerance: Pyrimidine inhibitors are ATP-competitive. This assay handles high ATP concentrations (up to 1mM), allowing you to measure
under physiological ATP conditions ( apparent). -
Self-Validating: The two-step process accounts for false positives (luciferase inhibitors) by separating the kinase reaction from the detection step.
Materials
-
Enzyme: Recombinant human CDK4/CyclinD1 or CDK6/CyclinD3.
-
Substrate: Retinoblastoma protein fragment (Rb-peptide).
-
Assay System: ADP-Glo™ Kinase Assay (Promega).
-
Detection: Plate-reading luminometer.[4]
Step-by-Step Workflow
Phase 1: The Kinase Reaction
-
Preparation: Dilute inhibitors (Palbociclib/Abemaciclib) in 1X Kinase Buffer to 4x the desired final concentration. Prepare a serial dilution (e.g., 0.1 nM to 10 µM).
-
Assembly: In a white 384-well plate, add:
-
2.5 µL Inhibitor solution.
-
2.5 µL Enzyme mix (CDK4/CycD1).
-
Incubate 10 mins at RT to allow inhibitor binding.
-
-
Initiation: Add 5 µL of ATP/Substrate mix (Final ATP should be near
, typically 50-100 µM). -
Reaction: Incubate at RT for 60 minutes.
Phase 2: Depletion & Detection
-
Stop/Depletion: Add 10 µL ADP-Glo™ Reagent .
-
Detection: Add 20 µL Kinase Detection Reagent .
-
Read: Measure luminescence (RLU).
Assay Workflow Diagram
Figure 2: The ADP-Glo workflow. The critical step is the depletion of unconsumed ATP, ensuring the final light signal is proportional only to the ADP produced by the kinase activity.
Critical Analysis: Why Abemaciclib Differs
Researchers often ask why Abemaciclib shows efficacy in some Palbociclib-resistant lines. The data suggests two reasons:
-
Broader Kinase Profile: Abemaciclib inhibits CDK2 and CDK9 at higher concentrations. In resistant tumors where CDK2/Cyclin E is upregulated (a common resistance mechanism to Palbociclib), Abemaciclib may retain partial activity.
-
Continuous Target Suppression: The short half-life but continuous dosing schedule of Abemaciclib maintains constant pressure on Rb phosphorylation, whereas the "holiday" week of Palbociclib allows microscopic tumor regrowth.
References
-
BenchChem. (2025).[3] A Head-to-Head Comparison of CDK Inhibitors: Palbociclib, Ribociclib, and Abemaciclib.[5][11]Link
-
Frontiers in Oncology. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer.[3]Link
-
Targeted Oncology. (2020). Differences Between CDK4&6 Inhibitors Predict Future Approaches.Link
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.Link
-
Journal of Medicinal Chemistry. 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6.Link
Sources
- 1. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. ADP-Glo™ Kinase Assay [promega.com.br]
- 11. oncologynewscentral.com [oncologynewscentral.com]
A Comparative Guide to the Analytical Characterization of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine
This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation, purity assessment, and physicochemical characterization of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine, a key intermediate in pharmaceutical development. Our approach is grounded in first principles, explaining the rationale behind method selection and data interpretation to ensure robust and reliable characterization, in line with global regulatory expectations.[1][2][3]
Introduction: The Analytical Imperative
The compound 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine is a heterocyclic aromatic amine containing thiophene and pyrimidine rings. Its precise chemical identity, purity, and stability are critical quality attributes (CQAs) that directly impact the safety and efficacy of any downstream active pharmaceutical ingredient (API). A multi-faceted analytical strategy is therefore not just a regulatory requirement but a scientific necessity. This guide compares the primary analytical techniques, offering insights into their strengths, limitations, and synergistic potential.
Foundational Pillar: Structural Elucidation
Confirming the covalent structure of the molecule is the first and most critical step. This is achieved primarily through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous proof of the molecular skeleton by probing the chemical environment of ¹H and ¹³C nuclei.
-
Expertise & Causality : We begin with ¹H NMR as it is highly sensitive and provides initial information on proton count and connectivity through spin-spin coupling. For a molecule of this complexity, however, ¹H NMR alone is insufficient. ¹³C NMR is required to confirm the carbon backbone. When spectral overlap occurs or assignments are ambiguous, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to definitively map proton-proton and proton-carbon correlations, respectively.[4][5][6][7]
-
Self-Validating Protocol : The data from ¹H, ¹³C, and 2D NMR must be internally consistent. For instance, a proton signal assigned to a specific position based on its chemical shift and multiplicity in the ¹H spectrum must correlate to the expected carbon in the HSQC spectrum. This cross-validation provides high confidence in the final structural assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆), which is chosen for its ability to dissolve the polar amine and to avoid exchange of the -NH₂ protons.
-
¹H NMR Acquisition : Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
2D NMR (if needed) : If assignments are ambiguous, perform COSY and HSQC experiments using standard instrument parameters.
-
Data Interpretation : Analyze chemical shifts (δ), coupling constants (J), and integration values to assemble the molecular structure. The aromatic protons on the thiophene and pyrimidine rings are expected to appear in the δ 7.0-9.0 ppm range.[6][8][9]
Table 1: Expected NMR Data for 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine
| Atom Position | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| Pyrimidine H-4/H-6 | ¹H NMR | 8.5 - 9.0 | Singlet (s) | Electron-deficient pyrimidine ring protons. |
| Thiophene H-3 | ¹H NMR | 7.0 - 7.5 | Doublet (d) | Coupled to H-4. |
| Thiophene H-4 | ¹H NMR | 7.2 - 7.8 | Doublet (d) | Coupled to H-3. |
| Amine -NH₂ | ¹H NMR | 5.0 - 6.0 | Broad Singlet (br s) | Exchangeable protons. |
| Pyrimidine C-2, C-4, C-5, C-6 | ¹³C NMR | 140 - 165 | Singlet | Aromatic carbons in a heteroaromatic system. |
| Thiophene C-2, C-3, C-4, C-5 | ¹³C NMR | 110 - 145 | Singlet | Thiophene ring carbons; C-5 will be shifted due to bromine. |
Mass Spectrometry (MS)
MS complements NMR by providing the molecular weight and fragmentation patterns that confirm the elemental composition.
-
Expertise & Causality : For this molecule, the most informative technique is high-resolution mass spectrometry (HRMS) using a soft ionization source like Electrospray Ionization (ESI). HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The key feature of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[10][11] This results in a characteristic "M+2" isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are observed for the molecular ion, separated by 2 mass units.
-
Trustworthiness : The observation of this 1:1 M/M+2 isotopic cluster is a definitive, self-validating piece of evidence for the presence of a single bromine atom in the molecule, significantly increasing confidence in the identification.[10][12][13]
Experimental Protocol: HRMS Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion : Infuse the sample directly into the ESI source of a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Acquisition : Acquire the spectrum in positive ion mode. The amine group is readily protonated to form [M+H]⁺.
-
Data Analysis : Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the molecular formula. Confirm the presence of the characteristic isotopic pattern for bromine.
Table 2: Expected Mass Spectrometry Data
| Ion | Calculated Exact Mass ([M+H]⁺) | Key Feature |
| C₈H₇⁷⁹BrN₄S⁺ | 281.9653 | Molecular ion with ⁷⁹Br isotope. |
| C₈H₇⁸¹BrN₄S⁺ | 283.9632 | Molecular ion with ⁸¹Br isotope (M+2 peak). |
| Observation | Two peaks at m/z ~282 and ~284 | Relative intensity ratio of ~1:1. |
The Benchmark of Quality: Purity and Impurity Profiling
While spectroscopy confirms identity, chromatography quantifies purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing non-volatile compounds like our target molecule.
-
Expertise & Causality : A reverse-phase HPLC (RP-HPLC) method is the logical choice due to the aromatic and moderately polar nature of the compound. A C18 stationary phase provides the necessary hydrophobicity to retain the analyte. A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) is superior to an isocratic method.[14][15] This is because a gradient ensures that impurities with a wide range of polarities can be effectively separated from the main peak and quantified within a single analytical run. A Photodiode Array (PDA) detector is chosen to obtain UV spectra for all peaks, which helps in peak tracking during method development and can provide clues about the identity of impurities.
-
Self-Validating System : A robust HPLC method must be validated according to ICH Q2(R2) guidelines.[1][2][16] This involves demonstrating its specificity, linearity, accuracy, precision, and sensitivity. The validation data itself serves as proof that the method is fit for its intended purpose—to reliably measure the purity of the compound.[17][18]
Experimental Protocol: RP-HPLC Method for Purity Analysis
-
Instrumentation : HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column : C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient Program : Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : 254 nm, with full UV scan (200-400 nm) by PDA.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.
Table 3: Comparison of HPLC Method Validation Parameters (ICH Q2(R2))
| Parameter | Purpose | Typical Acceptance Criteria | Alternative Method: UPLC |
| Specificity | To ensure the method measures only the analyte. | Peak purity index > 0.999; baseline resolution between analyte and known impurities. | Higher peak capacity provides superior resolution and specificity. |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.999 over a defined range (e.g., 0.1 - 1.0 mg/mL). | Similar criteria, but often over a wider dynamic range. |
| Accuracy | Closeness of results to the true value. | 98.0% - 102.0% recovery from spiked samples at three concentration levels. | Comparable accuracy, with potentially lower sample consumption. |
| Precision | Agreement among multiple measurements. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. | Often demonstrates superior precision (lower RSD) due to system design. |
| LOD/LOQ | Lowest amount detectable/quantifiable. | LOD: S/N ratio of 3:1; LOQ: S/N ratio of 10:1. | Significantly lower LOD/LOQ due to smaller particle size columns and higher efficiency. |
Ultra-Performance Liquid Chromatography (UPLC) is a viable, high-throughput alternative. By using columns with smaller particle sizes (<2 µm), UPLC offers faster run times and higher resolution, which is particularly advantageous for complex impurity profiles. However, it requires instrumentation capable of handling higher backpressures.
Physicochemical Characterization: Ensuring Stability and Form
Thermal analysis provides critical information about the material's melting point, thermal stability, and potential polymorphism.
-
Expertise & Causality : Differential Scanning Calorimetry (DSC) is used to determine the melting point and heat of fusion. A sharp, single endotherm is indicative of a pure, crystalline substance.[19][20] Thermogravimetric Analysis (TGA) is run concurrently to measure mass loss as a function of temperature.[21][22] TGA can distinguish between melting and decomposition and can quantify the amount of residual solvent or water in the sample. This information is vital for defining storage conditions and understanding degradation pathways.[23]
Experimental Protocol: Thermal Analysis
-
Sample Preparation : Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Analysis : Heat the sample from 25 °C to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
TGA Analysis : Heat a separate sample from 25 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min under nitrogen.
Table 4: Comparative Summary of Physicochemical Techniques
| Technique | Information Provided | Alternative/Complementary Technique | Rationale |
| DSC | Melting point, phase transitions, polymorphism screening. | Hot-Stage Microscopy | Visual confirmation of melting and solid-state changes. |
| TGA | Thermal stability, decomposition temperature, solvent/water content. | Karl Fischer Titration | Specifically quantifies water content with high accuracy. |
| UV-Vis | Molar absorptivity, used for concentration determination. | HPLC with UV detection | Provides quantitative analysis in complex mixtures. |
Integrated Analytical Workflow
No single technique is sufficient. A robust characterization relies on an integrated workflow where the results from each method support and validate the others.
Caption: Integrated workflow for comprehensive characterization.
Conclusion: A Framework for Confidence
The analytical characterization of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine requires a multi-technique approach. Structural elucidation is definitively achieved by combining NMR and MS, with the bromine isotopic pattern in the mass spectrum serving as a crucial internal validator. Purity is best assessed by a validated RP-HPLC method, which provides reliable quantification of the main component and any process-related impurities. Finally, thermal analysis using DSC and TGA provides essential data on the material's solid-state properties and thermal stability. Adherence to this integrated and scientifically justified workflow ensures a thorough understanding of the molecule and provides the high-quality, reliable data necessary for progression in drug development.
References
-
Knutsford, J. A. (2018). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
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A Head-to-Head Comparison of Synthetic Routes to Pyrimidine-5-amines: A Guide for Researchers
Pyrimidine-5-amines are a critical structural motif in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] The strategic introduction of the C5-amino group is a pivotal step in the synthesis of these molecules, and the choice of synthetic route can significantly impact the overall efficiency, scalability, and cost-effectiveness of the process. This guide provides a comprehensive, head-to-head comparison of the most prevalent synthetic strategies for accessing pyrimidine-5-amines, offering field-proven insights and experimental data to inform your selection of the optimal pathway for your specific research and development needs.
Introduction to the Synthetic Landscape
The synthesis of pyrimidine-5-amines can be broadly categorized into three main approaches: the reduction of a nitro precursor, the direct introduction of a nitrogen-containing group via cross-coupling reactions, and the rearrangement of a C5-carbonyl derivative. Each of these strategies presents a unique set of advantages and challenges, which we will explore in detail.
Route 1: Reduction of 5-Nitropyrimidines
The reduction of a 5-nitropyrimidine precursor is a classic and widely employed method for the synthesis of pyrimidine-5-amines. The readily available starting materials and the generally high yields make this a very attractive approach. The choice of reducing agent is critical and can be tailored to the specific substrate and desired reaction conditions.
Mechanism of Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates. The two primary mechanistic pathways are the direct hydrogenation route and a condensation route involving azoxy and azo intermediates.[3][4]
Key Reduction Methodologies
Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile and high yields.[5][6] Palladium on carbon (Pd/C) is a commonly used catalyst.[5]
-
Advantages: High yields, clean reaction, environmentally friendly (water is the primary byproduct).
-
Disadvantages: Requires specialized hydrogenation equipment, potential for catalyst poisoning by certain functional groups, and the catalyst can be flammable.
Metal-Mediated Reductions: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) is a robust and scalable alternative to catalytic hydrogenation.[5][7][8] Stannous chloride (SnCl2) is another effective reagent for this transformation.[5][9]
-
Advantages: Operationally simple, tolerant of a wide range of functional groups, and uses inexpensive reagents.
-
Disadvantages: Stoichiometric amounts of metal are required, leading to significant waste generation. The workup can be challenging due to the formation of metal salts.
| Reducing Agent | Typical Conditions | Yield Range (%) | Key Considerations |
| H₂/Pd-C | H₂ (gas), Pd/C, solvent (e.g., EtOH, MeOH) | 85-98 | Requires specialized equipment; catalyst can be pyrophoric. |
| Fe/HCl or NH₄Cl | Fe powder, acid, solvent (e.g., EtOH/H₂O) | 70-95 | Vigorous reaction; workup involves filtration of iron salts.[3] |
| SnCl₂·2H₂O | SnCl₂, solvent (e.g., EtOH, EtOAc) | 75-90 | Milder conditions; can be chemoselective.[9] |
Route 2: Transition-Metal Catalyzed Amination of 5-Halopyrimidines
The direct formation of the C-N bond at the 5-position of the pyrimidine ring through transition-metal catalyzed cross-coupling reactions has become a powerful and versatile strategy. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction has revolutionized the synthesis of arylamines.[10][11] It involves the coupling of an aryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[11]
-
Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[11]
-
Advantages: Broad substrate scope, high functional group tolerance, and generally high yields.[10][12] The reaction can often be performed under relatively mild conditions.
-
Disadvantages: The cost of the palladium catalyst and specialized phosphine ligands can be a significant factor, especially on a large scale.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[7][13] While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.
-
Mechanism: The reaction is believed to proceed through the formation of a copper-amide intermediate, which then reacts with the aryl halide.[7]
-
Advantages: Copper is a more abundant and less expensive metal than palladium.
-
Disadvantages: Traditionally requires high temperatures and stoichiometric amounts of copper.[7] The substrate scope can be more limited compared to the Buchwald-Hartwig reaction.
| Reaction | Catalyst System | Typical Conditions | Yield Range (%) | Key Considerations |
| Buchwald-Hartwig | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos, BINAP), base (e.g., NaOtBu, Cs₂CO₃) | Toluene or dioxane, 80-110 °C | 70-95 | Ligand choice is crucial for success.[14][15] |
| Ullmann | Cu catalyst (e.g., CuI), ligand (e.g., phenanthroline), base (e.g., K₂CO₃, K₃PO₄) | High-boiling solvent (e.g., DMF, NMP), 100-200 °C | 60-85 | Can require higher temperatures and longer reaction times.[1][16] |
Route 3: Rearrangement Reactions of Pyrimidine-5-Carboxylic Acid Derivatives
A classic approach to the synthesis of amines involves the rearrangement of carboxylic acid derivatives, where the carbonyl group is ultimately lost as carbon dioxide. These methods provide a route to pyrimidine-5-amines from readily accessible pyrimidine-5-carboxylic acids.
Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of a pyrimidine-5-carbonyl azide to an isocyanate, which is then hydrolyzed to the corresponding amine.[17]
-
Mechanism: The acyl azide undergoes a concerted rearrangement with the loss of nitrogen gas to form an isocyanate.[17]
-
Advantages: Generally proceeds with retention of configuration at the migrating group. The isocyanate intermediate can be trapped with other nucleophiles to generate ureas and carbamates.
-
Disadvantages: The use of azides can be hazardous, especially on a large scale.
Hofmann Rearrangement
The Hofmann rearrangement converts a pyrimidine-5-carboxamide to the corresponding amine with one fewer carbon atom using a hypohalite (e.g., bromine in sodium hydroxide).[18][19]
-
Mechanism: The primary amide is converted to an N-bromoamide, which then rearranges to an isocyanate upon deprotonation.[18]
-
Advantages: A one-pot reaction from the carboxamide.
-
Disadvantages: The use of stoichiometric amounts of bromine and strong base can be problematic for sensitive substrates.
Schmidt Reaction
The Schmidt reaction involves the treatment of a pyrimidine-5-carboxylic acid with hydrazoic acid under acidic conditions to form the corresponding amine.[10][20]
-
Mechanism: The carboxylic acid is protonated and reacts with hydrazoic acid to form a protonated acyl azide, which then rearranges to a protonated isocyanate.[20]
-
Advantages: A direct conversion from the carboxylic acid.
-
Disadvantages: Hydrazoic acid is highly toxic and explosive, limiting the scalability of this method. The strongly acidic conditions can be incompatible with many functional groups.
Lossen Rearrangement
The Lossen rearrangement involves the conversion of a pyrimidine-5-hydroxamic acid or its derivatives to an isocyanate.[21][22][23]
-
Mechanism: The hydroxamic acid derivative is deprotonated, and the resulting anion rearranges with the expulsion of a carboxylate to form the isocyanate.[21][23]
-
Advantages: Can be performed under milder conditions compared to the Schmidt reaction.
-
Disadvantages: Requires the preparation of the hydroxamic acid precursor.
| Rearrangement | Starting Material | Key Reagents | Key Intermediate | Key Considerations |
| Curtius | Pyrimidine-5-carbonyl azide | Heat | Isocyanate | Potential hazards associated with azides. |
| Hofmann | Pyrimidine-5-carboxamide | Br₂/NaOH or NBS | Isocyanate | Stoichiometric use of halogen and strong base.[24] |
| Schmidt | Pyrimidine-5-carboxylic acid | HN₃, H₂SO₄ | Isocyanate | Use of highly toxic and explosive hydrazoic acid.[25] |
| Lossen | Pyrimidine-5-hydroxamic acid | Base, activating agent | Isocyanate | Requires preparation of the hydroxamic acid.[26] |
Route 4: Synthesis from Pyrimidine-5-Boronic Acids
A modern and versatile approach involves the use of pyrimidine-5-boronic acids or their esters. These intermediates can be transformed into the corresponding amines through various methods, including a reaction with an aminating agent.
Synthesis and Amination
Pyrimidine-5-boronic acid pinacol esters can be synthesized from the corresponding 5-halopyrimidine.[2] These can then be converted to the amine.
-
Advantages: Boronic acids are generally stable and easy to handle. This route offers a convergent approach to a variety of substituted pyrimidine-5-amines.
-
Disadvantages: The synthesis of the boronic acid precursor adds an extra step to the overall sequence.
Visualization of Synthetic Pathways
Figure 1. Overview of major synthetic routes to pyrimidine-5-amines.
Experimental Protocols
General Procedure for the Reduction of a 5-Nitropyrimidine with Iron
To a stirred suspension of the 5-nitropyrimidine (1.0 eq.) in a mixture of ethanol and water is added ammonium chloride (4.0 eq.) followed by iron powder (3-5 eq.). The reaction mixture is heated to reflux and monitored by TLC or LC-MS. Upon completion, the hot reaction mixture is filtered through a pad of celite, and the filter cake is washed with hot ethanol. The combined filtrates are concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude pyrimidine-5-amine, which can be further purified by column chromatography or recrystallization.[3]
General Procedure for Buchwald-Hartwig Amination of a 5-Bromopyrimidine
A flask is charged with the 5-bromopyrimidine (1.0 eq.), the amine (1.2 eq.), cesium carbonate (2.0 eq.), and the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and XPhos). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous, degassed toluene is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired pyrimidine-5-amine.[14]
Conclusion and Future Outlook
The synthesis of pyrimidine-5-amines is a well-established field with a diverse array of reliable methods. The choice of the optimal synthetic route is highly dependent on the specific target molecule, the scale of the synthesis, and the available resources.
-
For large-scale synthesis and cost-effectiveness, the reduction of 5-nitropyrimidines remains a highly competitive option, particularly with the use of inexpensive reducing agents like iron.
-
For medicinal chemistry applications where substrate scope and functional group tolerance are paramount, the Buchwald-Hartwig amination offers unparalleled versatility.
-
The rearrangement reactions provide classic and reliable alternatives, especially when starting from pyrimidine-5-carboxylic acids.
-
The boronic acid route represents a modern and flexible approach for the synthesis of diverse libraries of pyrimidine-5-amines.
Future developments in this field will likely focus on the development of more sustainable and efficient catalytic systems, particularly those based on earth-abundant metals. Additionally, the continued exploration of flow chemistry and other process intensification technologies will be crucial for the large-scale, safe, and economical production of these important molecules.
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Cross-Reactivity Profiling of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine (BTP-5A)
This guide outlines the technical profiling of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine (hereafter referred to as BTP-5A ), a privileged pharmacophore used extensively in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors.
Executive Summary: The "Privileged Scaffold" Paradox
2-(5-Bromothiophen-2-yl)pyrimidin-5-amine represents a classic "hinge-binding" motif. In medicinal chemistry, this scaffold is valued for its ability to form bidentate hydrogen bonds with the ATP-binding pocket of protein kinases (specifically Serine/Threonine and Tyrosine kinases).
However, its utility comes with a significant liability: Promiscuity . Because the aminopyrimidine core mimics the adenosine ring of ATP, BTP-5A often exhibits a "pan-kinase" profile before it is chemically decorated. This guide provides a rigorous workflow to profile the cross-reactivity of BTP-5A, distinguishing between structural background noise and true therapeutic potential.
Key Technical Specifications
| Property | Value / Description | Impact on Profiling |
| Molecular Weight | ~256.12 Da | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| cLogP | ~2.5 - 3.0 | Moderate lipophilicity; cell-permeable but risk of non-specific hydrophobic binding. |
| Key Functionalities | 5-Br (Thiophene), 5-NH2 (Pyrimidine) | Br: Handle for Suzuki coupling. NH2: Handle for Amide coupling. |
| Primary Risk | Polypharmacology | High likelihood of hitting JNK, JAK, CDK, and DYRK families simultaneously. |
Comparative Analysis: BTP-5A vs. Alternative Scaffolds
To understand the performance of BTP-5A, we must compare it to its structural analogs. The inclusion of the thiophene ring (isosteric to phenyl) fundamentally alters the selectivity profile compared to the standard BPP-5A (Phenyl-Pyrimidine) scaffold.
Performance Matrix: Thiophene vs. Phenyl vs. Pyridine Cores
| Feature | BTP-5A (Thiophene-Pyrimidine) | BPP-5A (Phenyl-Pyrimidine) | Staurosporine (Control) |
| Kinase Affinity (Avg Kd) | High (nM range) | Moderate (µM range) | Very High (pM range) |
| Selectivity Score (S35) | Low (0.4 - 0.6) | Moderate (0.2 - 0.4) | Very Low (>0.8) |
| Metabolic Stability | Vulnerable (S-oxidation risk) | Stable | N/A |
| Solubility | Moderate | High | Low |
| Primary Off-Targets | JNK1/2/3, DYRK1A, FLT3 | CDK2, EGFR | Pan-Kinome |
Expert Insight: The sulfur atom in the thiophene ring of BTP-5A functions as a weak hydrogen bond acceptor and increases the electron density of the system, often leading to tighter binding in the "gatekeeper" region of kinases compared to the phenyl analog. However, this increases the rate of false positives in early screening.
Cross-Reactivity Profiling Workflow
Do not rely on simple IC50 assays for this scaffold. Because BTP-5A is a fragment, IC50 values can be misleading due to high ATP competition. You must use Binding Assays (Kd) and Thermal Shift methods.
Workflow Visualization
The following diagram illustrates the critical path for validating the selectivity of BTP-5A before it is used as a lead compound.
Caption: Integrated workflow for filtering promiscuous kinase binding of the BTP-5A scaffold.
Detailed Experimental Protocols
Protocol A: Broad-Spectrum Kinome Profiling (The "Scan")
Objective: Determine the Selectivity Score (S-score) of BTP-5A against ~468 kinases. Method: Active-site directed competition binding (e.g., KINOMEscan®).
-
Preparation: Dissolve BTP-5A in 100% DMSO to a stock concentration of 10 mM.
-
Screening Concentration: Perform the primary screen at 1 µM and 10 µM .
-
Note: Fragments usually require higher concentrations (10 µM) to observe binding, whereas optimized drugs are screened at 1 µM.
-
-
Assay Principle:
-
Kinases are tagged with DNA (qPCR readout) or immobilized on beads.
-
BTP-5A competes with an immobilized active-site ligand.
-
Readout: % Control. (Lower % = Stronger Binding).
-
-
Data Analysis: Calculate the Selectivity Score (S35) :
-
Target S(35) for BTP-5A: Expect 0.15 - 0.30 . If >0.5, the scaffold is too promiscuous (PAINS candidate).
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm that BTP-5A engages the target (e.g., JNK or AKT) inside the cell, differentiating it from non-specific toxicity.
-
Cell Culture: Use HCT116 or HEK293 cells. Seed at
cells/mL. -
Treatment: Treat intact cells with BTP-5A (10 µM) or DMSO (Control) for 1 hour at 37°C.
-
Heat Challenge: Aliquot cells into PCR tubes. Heat to a gradient: 40°C, 43°C, 46°C, ... 67°C for 3 minutes.
-
Lysis: Cool to RT, lyse cells using freeze-thaw cycles (x3).
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.
-
Detection: Run the supernatant on SDS-PAGE. Blot for the specific kinase (e.g., Anti-JNK1).
-
Result Interpretation:
-
Stabilization: If the kinase band persists at higher temperatures in the BTP-5A treated samples compared to DMSO, target engagement is confirmed .
-
Predicted Cross-Reactivity Landscape
Based on the aminopyrimidine-thiophene chemotype, BTP-5A is predicted to show cross-reactivity with the following sub-families due to high ATP-pocket homology:
| Kinase Family | Predicted Interaction | Mechanism |
| JNK1/2/3 | High Affinity | The thiophene moiety fits the hydrophobic "Gatekeeper" region (Met108 in JNK1). |
| JAK2 / FLT3 | Moderate Affinity | Common off-target for 2-aminopyrimidines; relevant for hematological toxicity. |
| CDK2 / CDK5 | Moderate Affinity | The pyrimidine N1 acts as the H-bond acceptor for the hinge region Leu83. |
| AurA / AurB | Low Affinity | Usually requires a larger "tail" on the 5-position amine to achieve potency. |
References
-
Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: signaling pathway signaling. ChemMedChem, 3(12), 1810-1838. (Discusses the 2-pyrimidyl-5-amidothiophene scaffold).
-
DiscoverX (Eurofins). KINOMEscan™ Profiling Methodology.
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. (Structural basis of aminopyrimidine binding).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
